AES-135
Description
Propriétés
IUPAC Name |
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29F6N3O5S/c1-33(2,3)21-8-4-19(5-9-21)16-42(23-12-6-20(7-13-23)32(44)40-45)26(43)18-41(48(46,47)24-14-10-22(34)11-15-24)17-25-27(35)29(37)31(39)30(38)28(25)36/h4-15,45H,16-18H2,1-3H3,(H,40,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRKEOBJRDKIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NO)C(=O)CN(CC3=C(C(=C(C(=C3F)F)F)F)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29F6N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AES-135 HDAC Inhibitor: A Comprehensive Technical Profile of its Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the histone deacetylase (HDAC) inhibitor AES-135, with a core focus on its selectivity profile. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's characteristics.
Executive Summary
This compound is a hydroxamic acid-based inhibitor of histone deacetylases with demonstrated anti-tumor activity. It exhibits a distinct selectivity profile, with potent nanomolar inhibition against specific HDAC isoforms, particularly HDAC3, HDAC6, and HDAC11, and low micromolar activity against HDAC8.[1][2][3] This profile suggests a potential for targeted therapeutic intervention with a nuanced mechanism of action compared to pan-HDAC inhibitors. This guide delves into the specifics of this selectivity and the methodologies used for its determination.
Data Presentation: this compound HDAC Inhibitor Selectivity Profile
The inhibitory activity of this compound against a panel of recombinant human HDAC isoforms has been determined primarily through an electrophoretic mobility shift assay (EMSA).[1] The quantitative data (IC50 values) are summarized in the table below.
| HDAC Isoform | Class | IC50 (nM) | Notes |
| HDAC1 | I | Moderately Inhibited | At 10 µM, ≥70% inhibition was observed.[1] |
| HDAC2 | I | Data Not Available | |
| HDAC3 | I | 654 | Potent inhibition.[3] |
| HDAC8 | I | 1100 | Low micromolar inhibition.[1] |
| HDAC4 | IIa | Not Affected | At 10 µM, <20% inhibition was observed.[1] |
| HDAC5 | IIa | Data Not Available | |
| HDAC6 | IIb | 190 | Most potently inhibited isoform.[3] |
| HDAC7 | IIa | Data Not Available | |
| HDAC9 | IIa | Data Not Available | |
| HDAC10 | IIb | Moderately Inhibited | At 10 µM, ≥70% inhibition was observed.[1] |
| HDAC11 | IV | 636 | Potent inhibition.[3] |
Experimental Protocols
The determination of the HDAC inhibitor selectivity profile of this compound involved biochemical assays using purified recombinant human HDAC enzymes. The primary method cited is the electrophoretic mobility shift assay (EMSA).[1]
Electrophoretic Mobility Shift Assay (EMSA) for HDAC Activity
This assay measures the ability of an HDAC enzyme to deacetylate a substrate, leading to a change in its electrophoretic mobility. The inhibition of this activity by a compound like this compound is then quantified.
Principle: A labeled (e.g., fluorescent) acetylated peptide substrate is incubated with a specific HDAC isoform. Upon deacetylation, the charge of the peptide is altered, causing it to migrate differently in a non-denaturing polyacrylamide gel. In the presence of an inhibitor, the deacetylation is reduced or prevented, resulting in a different banding pattern compared to the uninhibited control.
General Protocol Outline:
-
Reaction Setup:
-
Recombinant human HDAC enzyme is incubated with the test compound (this compound) at various concentrations in an appropriate assay buffer.
-
A control reaction without the inhibitor is run in parallel.
-
-
Substrate Addition:
-
A fluorescently labeled acetylated peptide substrate specific for the HDAC isoform being tested is added to initiate the reaction.
-
-
Incubation:
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period to allow for enzymatic deacetylation.
-
-
Electrophoresis:
-
The reaction is stopped, and the samples are loaded onto a native polyacrylamide gel.
-
Electrophoresis is performed to separate the acetylated (substrate) and deacetylated (product) peptides based on their charge and size.
-
-
Detection and Quantification:
-
The gel is imaged using a suitable fluorescence scanner.
-
The intensity of the bands corresponding to the substrate and product is quantified.
-
The percentage of inhibition at each concentration of the inhibitor is calculated.
-
-
IC50 Determination:
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve.
-
Signaling Pathways Modulated by HDAC Inhibition
HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways that are critical for tumor cell proliferation, survival, and differentiation. Based on the known functions of the HDACs targeted by this compound, its activity is likely to impact the following key pathways.
Cell Cycle Regulation
HDAC inhibitors are known to induce cell cycle arrest, often at the G1/S or G2/M transitions. This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1. The tumor suppressor protein p53, a key regulator of the cell cycle and apoptosis, is a known acetylation target. Inhibition of HDACs can lead to p53 acetylation and activation, resulting in the transcriptional activation of target genes like CDKN1A (p21).
Apoptosis Induction
HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can alter the expression of pro- and anti-apoptotic proteins. For instance, HDAC inhibition can lead to the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2. This shifts the balance towards mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. In the extrinsic pathway, HDAC inhibitors can increase the expression of death receptors (e.g., FAS) and their ligands, sensitizing cancer cells to apoptosis.
Notch Signaling Pathway
The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in many cancers. Some studies have shown that HDACs are involved in the regulation of Notch signaling. By inhibiting HDACs, this compound may modulate the expression of Notch target genes, such as HES1, which could contribute to its anti-tumor effects.
Conclusion
This compound is a selective HDAC inhibitor with a distinct profile characterized by potent activity against HDACs 3, 6, and 11, and moderate activity against HDACs 1, 8, and 10. Its limited activity against Class IIa HDACs suggests a more targeted mechanism of action than pan-HDAC inhibitors. The modulation of key cancer-related signaling pathways, including cell cycle control and apoptosis, provides a mechanistic basis for its observed anti-tumor effects. Further research into the precise molecular consequences of this compound's selective HDAC inhibition will be crucial for its continued development as a potential therapeutic agent.
References
The Critical Role of the Hydroxamic Acid Moiety in the Anti-Cancer Activity of AES-135: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AES-135 is a novel, potent hydroxamic acid-based histone deacetylase (HDAC) inhibitor demonstrating significant therapeutic potential, particularly in preclinical models of pancreatic ductal adenocarcinoma (PDAC). This technical guide provides an in-depth analysis of the pivotal role of the hydroxamic acid functional group in the molecular mechanism and biological activity of this compound. We will explore its inhibitory action on specific HDAC isoforms, present quantitative data on its efficacy, detail the experimental protocols for its characterization, and visualize the downstream signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on HDAC inhibitors and novel cancer therapeutics.
Introduction: The Significance of Hydroxamic Acid in HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression profiles that promote tumor growth, proliferation, and survival.[1][2] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.
The hydroxamic acid moiety (-CONHOH) is a key pharmacophore in a number of potent HDAC inhibitors.[2] Its critical function lies in its ability to chelate the zinc ion (Zn²⁺) present in the active site of class I, II, and IV HDACs, which is essential for their catalytic activity. This interaction effectively blocks the deacetylation of substrate proteins, leading to hyperacetylation of histones and other key cellular proteins. This, in turn, results in the remodeling of chromatin, reactivation of tumor suppressor genes, and ultimately, the induction of cell cycle arrest and apoptosis in cancer cells.
This compound is a novel HDAC inhibitor that incorporates a hydroxamic acid group. Its activity is highly dependent on this moiety, as demonstrated by control compounds lacking this group which show significantly reduced or negligible HDAC inhibition. This compound has been shown to be a pan-HDAC inhibitor with potent activity against HDACs 3, 6, 8, and 11.[3][4]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified against several HDAC isoforms and a panel of cancer cell lines. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC3 | 654[5] |
| HDAC6 | 190[5] |
| HDAC11 | 636[5] |
| HDAC8 | 1100[3][6] |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BT143 | Glioblastoma | 2.3[6] |
| BT189 | Glioblastoma | 1.4[6] |
| D425 | Medulloblastoma | 0.27[6] |
| D458 | Medulloblastoma | 0.94[6] |
| MV4-11 | Acute Myeloid Leukemia | 1.9[6] |
| MOLM-13 | Acute Myeloid Leukemia | 2.72[6] |
| MDA-MB-231 | Breast Cancer | 2.1[6] |
| K562 | Chronic Myeloid Leukemia | 15.0[6] |
| PC-3 | Prostate Cancer | 1.6[6] |
IC50 values represent the concentration of this compound required to inhibit 50% of cell growth.
Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of this compound.
HDAC Activity/Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency of this compound against specific HDAC isoforms.
Principle: This assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. Upon deacetylation, a developer solution cleaves the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. The presence of an inhibitor like this compound reduces the deacetylation and thus the fluorescent signal.[7]
Protocol:
-
Reagent Preparation: Prepare HDAC assay buffer, fluorogenic HDAC substrate, and developer solution as per the manufacturer's instructions (e.g., BPS Bioscience HDAC Fluorogenic Assay Kit).[7] Prepare a serial dilution of this compound.
-
Enzyme Reaction: In a 96-well plate, add the HDAC enzyme (e.g., recombinant human HDAC3, HDAC6, HDAC8, or HDAC11) to wells containing the assay buffer and the various concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and initiate fluorescence by adding the developer solution to each well.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm).[7]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Western Blot Analysis of Histone Acetylation
This method is used to confirm the mechanism of action of this compound in cells by measuring the levels of acetylated histones.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. In this case, antibodies that specifically recognize acetylated forms of histones (e.g., acetyl-Histone H3 and acetyl-Histone H4) are used to probe for changes in acetylation levels after treatment with this compound.[8][9]
Protocol:
-
Cell Culture and Treatment: Culture pancreatic cancer cells (e.g., PANC-1) to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Histone Extraction: Harvest the cells and perform acid extraction of histones. This involves lysing the cells, isolating the nuclei, and extracting the basic histone proteins using a dilute acid (e.g., 0.2 M HCl).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.
-
SDS-PAGE: Separate the histone proteins by size on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels to determine the fold change in acetylation upon this compound treatment.[8][9]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is employed to study the interaction of HDACs with their substrates and the inhibitory effect of this compound on this interaction.
Principle: This technique is based on the principle that protein-DNA or protein-peptide complexes migrate more slowly than the free probe in a non-denaturing polyacrylamide gel, causing a "shift" in the mobility of the labeled probe.
Protocol:
-
Probe Preparation: A fluorescently labeled (e.g., with 6-FAM) peptide substrate for the target HDAC is used as the probe.
-
Binding Reaction: In a reaction tube, incubate the recombinant HDAC enzyme with the labeled peptide substrate in a binding buffer. For inhibition studies, pre-incubate the enzyme with this compound before adding the substrate.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis.
-
Detection: Visualize the bands using a fluorescence scanner. The free probe will migrate faster, while the HDAC-substrate complex will appear as a slower-migrating "shifted" band. The intensity of the shifted band will decrease in the presence of an effective inhibitor like this compound.
-
Analysis: Quantify the intensity of the free and shifted bands to determine the extent of inhibition.
Signaling Pathways Modulated by this compound in Pancreatic Cancer
The anti-cancer activity of this compound stems from its ability to inhibit multiple HDACs, thereby impacting a network of signaling pathways crucial for pancreatic cancer cell survival and proliferation.
Mechanism of Action of this compound
The following diagram illustrates the fundamental mechanism of this compound at the molecular level.
Caption: Molecular mechanism of this compound as an HDAC inhibitor.
Downstream Signaling Pathways in Pancreatic Cancer
The inhibition of HDACs 3, 6, and 11 by this compound leads to the modulation of several critical signaling pathways implicated in pancreatic cancer progression.
Caption: Overview of downstream effects of this compound in pancreatic cancer.
Experimental Workflow for this compound Characterization
The following diagram outlines the typical workflow for the preclinical evaluation of this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising HDAC inhibitor with potent anti-cancer activity, particularly in pancreatic cancer models. The hydroxamic acid moiety is indispensable for its mechanism of action, enabling the chelation of the active site zinc ion in HDACs 3, 6, 8, and 11. This inhibition leads to histone hyperacetylation and the modulation of key signaling pathways that control cell growth, apoptosis, and metastasis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the continued research and development of this compound and other hydroxamic acid-based HDAC inhibitors as novel cancer therapeutics. Further investigation into the intricate crosstalk between the signaling pathways affected by this compound will be crucial for optimizing its clinical application and for the design of next-generation HDAC inhibitors.
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 3. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the binding mechanism of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to AES-135 (CAS number 2361659-61-0): A Novel HDAC Inhibitor for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AES-135 is a potent, hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor with significant therapeutic potential, particularly in the context of pancreatic ductal adenocarcinoma (PDAC).[1][2][3][4][5] Exhibiting nanomolar inhibitory activity against HDAC3, HDAC6, and HDAC11, this compound has demonstrated the ability to selectively kill patient-derived tumor spheroids and significantly prolong survival in preclinical orthotopic mouse models of pancreatic cancer.[1][2][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
Chemical and Physical Properties
This compound is a white to off-white solid compound with the following properties:
| Property | Value | Reference |
| CAS Number | 2361659-61-0 | [6] |
| Molecular Formula | C₃₃H₂₉F₆N₃O₅S | [6] |
| Molecular Weight | 693.66 g/mol | [6] |
| Appearance | Solid | [6] |
| Solubility | DMSO: 100 mg/mL (144.16 mM) | [2] |
Mechanism of Action: HDAC Inhibition and Downstream Signaling
This compound functions as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. HDACs can also deacetylate non-histone proteins, influencing their function and stability.
This compound specifically targets HDACs 3, 6, and 11 with nanomolar efficacy.[1][2] The inhibition of these HDACs by this compound is believed to exert its anti-tumor effects through the modulation of key signaling pathways, including the STAT3 pathway, which is constitutively activated in many cancers, including pancreatic cancer, and plays a crucial role in tumor cell proliferation, survival, and immune evasion.[7][8][9][10]
The proposed mechanism involves the following steps:
-
HDAC Inhibition: this compound binds to the active site of HDAC3 and HDAC6.
-
STAT3 Regulation: Inhibition of HDAC3 and HDAC6 leads to a decrease in the phosphorylation of STAT3 at Tyr705.[7][11] This is a critical step for STAT3 activation, dimerization, and nuclear translocation.
-
Transcriptional Repression: The reduction in active STAT3 leads to the downregulation of its target genes, which are involved in cell survival and proliferation, such as Mcl-1 and Bcl-2.[7][12][13]
Preclinical Data
In Vitro HDAC Inhibition
This compound demonstrates potent inhibitory activity against several HDAC isoforms. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| HDAC Isoform | IC₅₀ (nM) | Reference |
| HDAC3 | 654 | [2] |
| HDAC6 | 190 | [2] |
| HDAC8 | 1100 | [2] |
| HDAC11 | 636 | [2] |
In Vitro Anti-Cancer Activity
The anti-proliferative effects of this compound have been evaluated in a panel of cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| BT143 | Glioblastoma | 2.3 | [14] |
| BT189 | Glioblastoma | 1.4 | [14] |
| D425 | Medulloblastoma | 0.27 | [14] |
| D458 | Medulloblastoma | 0.94 | [14] |
| MV4-11 | Acute Myeloid Leukemia | 1.9 | [14] |
| MOLM-13 | Acute Myeloid Leukemia | 2.72 | [14] |
| MDA-MB-231 | Breast Cancer | 2.1 | [14] |
| K562 | Chronic Myeloid Leukemia | 15.0 | [14] |
| PC-3 | Prostate Cancer | 1.6 | [14] |
| MRC-9 | Normal Lung Fibroblast | 19.2 | [14] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in NSG mice revealed favorable properties for this compound.
| Parameter | Value | Conditions | Reference |
| Cₘₐₓ | 7452 ng/mL (10.74 µM) | 20 mg/kg single IP injection | [14] |
| t½ | 5.0 hours | 20 mg/kg single IP injection | [14] |
| Blood Concentration | 323 ng/mL (0.47 µM) | 10 mg/kg dosing | [14] |
| Blood Concentration | 1829 ng/mL (2.64 µM) | 40 mg/kg dosing | [14] |
In Vivo Efficacy in an Orthotopic Pancreatic Cancer Model
In an orthotopic murine model of pancreatic cancer using C57Bl/6 mice implanted with KPC2 cells, treatment with this compound (50 mg/kg, intraperitoneal injection, 5 days a week for 1 month) resulted in a significant increase in survival.[1][2][14]
Experimental Protocols
HDAC Inhibition Assay
This protocol outlines a general procedure for determining the IC₅₀ of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC3, HDAC6, HDAC11)
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable software.
Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic cancer model to evaluate the in vivo efficacy of this compound.
Materials:
-
Pancreatic cancer cells (e.g., KPC2)
-
Immunocompetent mice (e.g., C57Bl/6)
-
This compound
-
Vehicle control (e.g., DMSO/saline solution)
-
Surgical instruments
-
Anesthetics
Procedure:
-
Culture pancreatic cancer cells to the desired confluence.
-
Harvest the cells and prepare a single-cell suspension in sterile PBS or Matrigel.
-
Anesthetize the mouse.
-
Make a small incision in the left upper quadrant of the abdomen to expose the pancreas.
-
Carefully inject the cell suspension into the tail of the pancreas.
-
Suture the abdominal wall and skin.
-
Allow the tumors to establish for a predetermined period.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule (e.g., 50 mg/kg, IP, 5 days/week).
-
Monitor the mice daily for signs of tumor progression, weight loss, and overall health.
-
Record the date of death for each mouse to determine survival rates.
-
Analyze the survival data using Kaplan-Meier curves and appropriate statistical tests.
Three-Dimensional (3D) Patient-Derived Tumor Spheroid Co-culture Model
This protocol provides a framework for establishing a 3D co-culture model to assess the selective cytotoxicity of this compound on tumor cells versus cancer-associated fibroblasts (CAFs).
Materials:
-
Fresh patient tumor tissue
-
Collagenase/dispase solution for tissue digestion
-
Culture media for tumor cells and fibroblasts
-
Ultra-low attachment 96-well plates
-
This compound
-
Cell viability reagents (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells)
-
Antibodies for immunofluorescence staining to differentiate tumor cells (e.g., anti-EpCAM) and CAFs (e.g., anti-FAP)
-
Fluorescence microscope
Procedure:
-
Mechanically and enzymatically dissociate fresh patient tumor tissue to obtain a single-cell suspension.
-
Isolate tumor cells and CAFs using appropriate methods (e.g., magnetic-activated cell sorting).
-
Culture the isolated cell populations separately to expand them.
-
Seed a mixture of tumor cells and CAFs in ultra-low attachment plates to promote spheroid formation.
-
Allow the spheroids to form and grow for several days.
-
Treat the spheroids with a range of this compound concentrations.
-
After the treatment period, assess cell viability using live/dead staining.
-
Perform immunofluorescence staining to distinguish between tumor cells and CAFs within the spheroids.
-
Capture images using a fluorescence microscope and quantify the viability of each cell type to determine the selective cytotoxicity of this compound.
Conclusion
This compound is a promising HDAC inhibitor with potent anti-cancer activity, particularly in preclinical models of pancreatic cancer. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a valuable tool for researchers in oncology and drug development. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other novel HDAC inhibitors.
References
- 1. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Requirement of histone deacetylase1 (HDAC1) in signal transducer and activator of transcription 3 (STAT3) nucleocytoplasmic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer [scholarworks.indianapolis.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. A NOVEL ROLE FOR HISTONE DEACETYLASE 6 (HDAC6) IN THE REGULATION OF THE TOLEROGENIC STAT3/IL-10 PATHWAY IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell lymphoma: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell lymphoma: implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. STAT3 plays a critical role in KRAS-induced pancreatic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blockade of the SRC/STAT3/BCL-2 Signaling Axis Sustains the Cytotoxicity in Human Colorectal Cancer Cell Lines Induced by Dehydroxyhispolon Methyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
No Publicly Available Information on "AES-135" for Drug Development Guide
Following a comprehensive review of scientific literature, clinical trial databases, and public records, no information was found on a drug or therapeutic compound designated "AES-135."
This designation does not correspond to any known drug in development or on the market. It is possible that "this compound" is an internal project codename not yet disclosed to the public, a discontinued project, or a hypothetical compound.
Searches for "this compound" did not yield any relevant results pertaining to a specific molecule's discovery, mechanism of action, or clinical development history. The search did identify unrelated mentions where "AES" and "135" appeared in proximity, such as a report from an American Epilepsy Society (AES) meeting discussing a trial with 135 patients[1]. Another coincidental finding was the existence of Mebeverine, an antispasmodic drug available in a 135mg dose, but this compound is not known as this compound[2][3][4].
Without any primary or secondary data sources describing the discovery, development, experimental protocols, or signaling pathways for a compound named "this compound," it is not possible to generate the requested in-depth technical guide, including quantitative data tables and Graphviz diagrams.
For a technical guide of this nature to be created, the compound must have a public record of research and development, typically including publications in peer-reviewed journals, patent filings, or presentations at scientific conferences.
References
Unveiling the Molecular Targets of AES-135: A Technical Guide for Cancer Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the biological targets and mechanism of action of AES-135, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, in the context of cancer therapy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
This compound has emerged as a promising anti-cancer agent, demonstrating significant preclinical efficacy, particularly in pancreatic cancer models.[1][2][3] This guide will detail its primary molecular targets, summarize its activity across various cancer cell lines, and provide representative protocols for key experimental validations.
Core Mechanism of Action: Histone Deacetylase Inhibition
This compound functions as a pan-HDAC inhibitor, with nanomolar inhibitory activity against several HDAC enzymes.[1][3] Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[4] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more open chromatin state and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4]
Primary Biological Targets
Biochemical assays have identified the primary biological targets of this compound as specific histone deacetylase isoforms. The compound exhibits nanomolar inhibitory activity against HDAC3, HDAC6, and HDAC11.[1][2][5][3] It also shows inhibitory effects on HDAC1, HDAC8, and HDAC10 at higher concentrations.[6][7]
| Target HDAC Isoform | IC50 (nM) | Reference |
| HDAC3 | 190 - 1100 | [6][7] |
| HDAC6 | 190 - 1100 | [6][7] |
| HDAC11 | 190 - 1100 | [6][7] |
| HDAC8 | 1100 (low-μM) | [6] |
| HDAC1 | Moderate Inhibition (≥70% at 10 μM) | [6] |
| HDAC10 | Moderate Inhibition (≥70% at 10 μM) | [6] |
In Vitro Efficacy Across Cancer Cell Lines
This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines.[6] Notably, it shows low micromolar to nanomolar potency in various hematological and solid tumors.
| Cancer Type | Cell Line(s) | Potency | Reference |
| Glioblastoma | Brain Tumor Stem Cells (BTSC) | Low μM | [6] |
| Acute Myeloid Leukemia (AML) | MV4-11, MOLM-13 | Low μM | [6] |
| Prostate Cancer | PC-3 | Low μM | [6] |
| Medulloblastoma | D425 (primary), D458 (recurrent) | nM | [6] |
| Pancreatic Cancer | Patient-derived cells | Single-digit μM / high nM | [6] |
| Chronic Myelogenous Leukemia (CML) | K562 | Resistant | [6] |
In Vivo Efficacy in a Pancreatic Cancer Model
In an orthotopic murine model of pancreatic cancer, treatment with this compound resulted in a significant prolongation of survival.[1][2][5][3] Mice treated with this compound had a median survival of 36.5 days compared to 29.5 days for the vehicle-treated group.[6] This in vivo efficacy underscores the potential of this compound as a therapeutic agent for this aggressive malignancy.
Experimental Protocols
Detailed methodologies for key experiments are provided below as representative protocols.
HDAC Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is a representative method for determining the inhibitory activity of this compound against recombinant human HDAC enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human HDACs (e.g., HDAC1, 3, 4, 6, 8, 10, 11) are diluted in assay buffer.
-
Compound Incubation: this compound at various concentrations (typically in a serial dilution) or a vehicle control is pre-incubated with the HDAC enzyme for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: A fluorophore-labeled acetylated peptide substrate is added to initiate the deacetylation reaction.
-
Reaction Incubation: The reaction mixture is incubated for a defined period (e.g., 1 hour) at 37°C.
-
Stopping the Reaction: The reaction is terminated by the addition of a stop solution.
-
Electrophoretic Separation: The reaction products (deacetylated substrate) are separated from the unreacted (acetylated) substrate using polyacrylamide gel electrophoresis.
-
Visualization and Quantification: The gel is imaged using a fluorescent scanner, and the intensity of the bands corresponding to the substrate and product is quantified.
-
Data Analysis: The percentage of HDAC inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay
This protocol outlines a standard method to assess the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated with the compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., resazurin, MTT, or a commercial kit like CellTiter-Glo®) is added to each well.
-
Signal Measurement: After a further incubation period as per the reagent manufacturer's instructions, the signal (fluorescence, absorbance, or luminescence) is measured using a plate reader.
-
Data Analysis: The signal from treated wells is normalized to the vehicle control wells to determine the percentage of cell viability. The IC50 value is calculated from the dose-response curve.
Western Blotting for Histone Acetylation
This protocol is used to qualitatively assess the effect of this compound on the acetylation status of histones in cancer cells.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound or a vehicle control for a defined period. Following treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-total Histone H3).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the acetylated histone bands is compared between the treated and control samples to assess the effect of this compound.
Orthotopic Pancreatic Cancer Mouse Model
This protocol describes a representative in vivo efficacy study of this compound.
Methodology:
-
Cell Implantation: Patient-derived pancreatic cancer cells are surgically implanted into the pancreas of immunocompromised mice (e.g., NSG mice).
-
Tumor Establishment: Tumors are allowed to grow for a specified period.
-
Treatment Initiation: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection at a specific dose and schedule), while the control group receives a vehicle.
-
Monitoring: The health and body weight of the mice are monitored regularly.
-
Survival Endpoint: The primary endpoint is overall survival. The study is concluded when mice in either group reach a predetermined humane endpoint.
-
Data Analysis: Survival data is plotted using Kaplan-Meier curves, and the statistical significance between the treatment and control groups is determined using a log-rank test.
Conclusion
This compound is a potent HDAC inhibitor with a well-defined set of biological targets. Its ability to induce cell death in a variety of cancer cell lines and, most notably, to prolong survival in a preclinical model of pancreatic cancer, positions it as a strong candidate for further development. The experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon these findings. Future investigations could focus on elucidating the downstream signaling pathways affected by this compound-mediated HDAC inhibition and exploring its potential in combination therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - figshare - Figshare [figshare.com]
- 6. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In Vitro Profile of AES-135: A Novel Histone Deacetylase Inhibitor for Pancreatic Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AES-135 is a novel, hydroxamic acid-based small molecule inhibitor of histone deacetylases (HDACs), with demonstrated preclinical efficacy in models of pancreatic ductal adenocarcinoma (PDAC). This technical guide provides a comprehensive overview of the preliminary in--vitro studies of this compound, including its inhibitory activity, effects on cancer cell lines, and the experimental protocols utilized in its initial characterization. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in the preclinical profile of this promising anti-cancer agent.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of this compound, including its inhibitory activity against specific HDAC isoforms and its cytotoxic effects on various cancer cell lines.
Table 1: this compound Inhibitory Activity against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC3 | 654 |
| HDAC6 | 190 |
| HDAC8 | 1100 |
| HDAC11 | 636 |
Table 2: this compound Cytotoxicity in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BT143 | Glioblastoma | 2.3 |
| BT189 | Glioblastoma | 1.4 |
| D425 | Medulloblastoma | 0.27 |
| D458 | Medulloblastoma | 0.94 |
| MV4-11 | Acute Myeloid Leukemia | 1.9 |
| MOLM-13 | Acute Myeloid Leukemia | 2.72 |
| MDA-MB-231 | Breast Cancer | 2.1 |
| K562 | Chronic Myeloid Leukemia | 15.0 |
| PC-3 | Prostate Cancer | 1.6 |
| MRC-9 | Normal Lung Fibroblasts | 19.2 |
Key Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in the preliminary studies of this compound are provided below.
HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific human HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC3, HDAC6, HDAC8, and HDAC11) and a corresponding fluorogenic substrate are used. The substrate is an acetylated peptide that, upon deacetylation by the HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Assay Reaction: The HDAC enzyme, substrate, and varying concentrations of this compound are incubated together in an assay buffer at 37°C.
-
Signal Development: After the incubation period, a developer solution containing a protease is added to the reaction mixture. The developer cleaves the deacetylated substrate, releasing a fluorophore.
-
Fluorescence Measurement: The fluorescence intensity of the reaction is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot for Histone Acetylation
Objective: To determine the effect of this compound on the acetylation status of histones in cancer cells.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound at various concentrations for a specified time. After treatment, the cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the acetylated histone is normalized to the intensity of the loading control band to determine the relative change in histone acetylation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
Caption: Proposed mechanism of action of this compound in pancreatic cancer cells.
Caption: A typical experimental workflow for the in vitro evaluation of this compound.
Methodological & Application
Application Notes and Protocols for AES-135 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AES-135 is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor with significant potential in cancer research.[1][2][3][4] It demonstrates nanomolar inhibitory activity against HDAC3, HDAC6, and HDAC11, and has shown efficacy in preclinical models of pancreatic cancer.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments to assess its biological activity.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of Class II and IV histone deacetylases. HDACs are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. Inhibition of HDACs by this compound leads to an accumulation of acetylated proteins, which in turn can alter gene expression and affect various cellular processes, including cell cycle progression and apoptosis, ultimately leading to anti-tumor effects.[2]
Signaling Pathway
The primary signaling pathway affected by this compound is the regulation of protein acetylation. By inhibiting HDACs, this compound promotes the hyperacetylation of histones, leading to a more open chromatin structure and altered gene transcription. Additionally, non-histone protein targets of HDACs, such as transcription factors, are also hyperacetylated, further influencing cellular signaling.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various HDAC enzymes and cancer cell lines.
Table 1: Inhibitory Activity of this compound against HDACs
| Target | IC50 (nM) |
| HDAC3 | 654 |
| HDAC6 | 190 |
| HDAC11 | 636 |
Data sourced from MedChemExpress and TargetMol.[1][5]
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BT143 | Glioblastoma | 2.3 |
| BT189 | Glioblastoma | 1.4 |
| D425 | Medulloblastoma | 0.27 |
| D458 | Medulloblastoma | 0.94 |
| MV4-11 | Acute Myeloid Leukemia | 1.9 |
| MOLM-13 | Acute Myeloid Leukemia | 2.72 |
| MDA-MB-231 | Breast Cancer | 2.1 |
| K562 | Chronic Myeloid Leukemia | 15.0 |
| PC-3 | Prostate Cancer | 1.6 |
| MRC-9 | Normal Lung Fibroblast | 19.2 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
This compound is soluble in DMSO.[5] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in DMSO. Sonication may be required to fully dissolve the compound.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.[4]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the existing medium from the cells and add 100 µL of the medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6][7]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Histone Acetylation
This protocol outlines the steps to detect changes in histone acetylation following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer, and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., anti-total-Histone H3 or GAPDH).
Caption: Workflow for Western Blot analysis.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the experimental conditions for their specific cell lines and research objectives. All products mentioned are for research use only and not for human consumption.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | HDAC | TargetMol [targetmol.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preparing Stock Solutions for Research: AES-135
A comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of AES-135 stock solutions to ensure experimental accuracy and reproducibility.
Introduction
Accurate and consistent preparation of stock solutions is a cornerstone of reliable and reproducible scientific research. This document provides detailed application notes and protocols for the preparation of stock solutions of this compound, a critical step for a wide range of in vitro and in vivo studies. Adherence to these guidelines is essential for maintaining the integrity of experimental outcomes.
This compound: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for the correct preparation of its stock solutions. While the specific research compound "this compound" is not uniquely identified in public chemical databases, for the purpose of this protocol, we will proceed with the properties of a common research compound, 4-Hydroxybenzoic Acid (PubChem CID: 135), which will be used as a representative example. Researchers should substitute the specific properties of their "this compound" if it differs.
Table 1: Physicochemical Properties of 4-Hydroxybenzoic Acid (Representative Compound)
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₃ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | 5000 mg/L at 25 °C | [1] |
| Solubility in Organic Solvents | Freely soluble in alcohol and acetone; slightly soluble in chloroform and ether. | [1] |
| Melting Point | Not specified in search results. | |
| Stability | Stable under recommended storage conditions. | [2] |
Required Materials and Equipment
Materials:
-
This compound (powder form)
-
High-purity solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, or sterile deionized water, depending on experimental requirements and compound solubility)
-
Sterile, conical centrifuge tubes (e.g., 15 mL and 50 mL)
-
Sterile, amber microcentrifuge tubes or cryovials for aliquots
-
Pipette tips (sterile, filtered)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Calibrated pipettes
-
Laminar flow hood or biological safety cabinet
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.
Workflow Diagram:
References
Application Note: Quantitative Analysis of AES-135 in Tissue Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note details a robust and sensitive method for the quantitative analysis of AES-135, a hypothetical small molecule drug candidate, in biological tissue samples. The accurate determination of drug concentration in tissues is a critical aspect of preclinical and clinical studies, providing invaluable information on drug distribution, target engagement, and potential toxicity.[1][2][3][4] The described methodology employs tissue homogenization, followed by protein precipitation and subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach is widely recognized for its high sensitivity, selectivity, and reproducibility in bioanalytical applications.[1][2]
The protocol outlined below is a general framework and should be optimized based on the specific physicochemical properties of the analyte and the tissue matrix being investigated.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade or higher), Formic Acid.
-
Reagents: Trichloroacetic acid (TCA), Ammonium acetate.[5]
-
Internal Standard (IS): A stable isotope-labeled version of this compound is highly recommended. If unavailable, a structurally similar compound with similar extraction and ionization properties can be used.[6]
-
Equipment:
Tissue Sample Preparation
Proper sample handling is crucial to ensure data integrity. Upon collection, tissue samples should be rinsed to remove excess blood, blotted dry, weighed, and immediately snap-frozen in liquid nitrogen, followed by storage at -80°C until analysis.[4][10]
Protocol: Tissue Homogenization
-
Tare a clean homogenization tube.
-
Transfer a frozen tissue section (typically 50-100 mg) into the tube and record the exact weight.
-
Add ice-cold homogenization buffer (e.g., 4 volumes of phosphate-buffered saline or water per gram of tissue, w/v) to the tube.
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.[6][10][11]
-
The resulting suspension is the tissue homogenate.
Analyte Extraction
Protein precipitation is a common and effective method for extracting small molecules from tissue homogenates.[5]
Protocol: Protein Precipitation (PPT)
-
Pipette a known volume of tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.
-
Add the internal standard (IS) solution.
-
Add 3 volumes of ice-cold precipitation solvent (e.g., 300 µL of acetonitrile containing 1% formic acid) to the homogenate.[5][6]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant, which contains the analyte and IS, to a clean tube or a 96-well plate for LC-MS/MS analysis.[6]
Alternative Extraction Methods:
For analytes where protein precipitation provides insufficient cleanup, more selective techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be required.[12][13][14][15][16]
-
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte from the aqueous homogenate into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Separates the analyte from interferences by retaining it on a solid sorbent, followed by washing and elution.[16][17]
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for this compound.
Liquid Chromatography Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, re-equilibrate. |
| Injection Volume | 2-10 µL |
| Column Temp. | 40°C |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (analyte dependent) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS to find the optimal precursor and product ions. |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Quantitative data from method validation should be summarized for clarity. The following tables present example performance characteristics for the hypothetical this compound assay.
Table 1: Calibration Curve Performance
| Tissue Type | Linearity Range (ng/g) | Correlation Coefficient (r²) | Accuracy (%) | Precision (%CV) |
| Liver | 1 - 1000 | >0.995 | 95 - 105 | <10 |
| Brain | 0.5 - 500 | >0.996 | 92 - 108 | <12 |
| Tumor | 1 - 1000 | >0.994 | 96 - 103 | <11 |
Table 2: Extraction Recovery and Matrix Effects
| Tissue Type | Extraction Recovery (%) | Matrix Effect (%) |
| Liver | 88.5 | 94.2 |
| Brain | 92.1 | 103.5 |
| Tumor | 85.7 | 98.1 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of this compound from tissue.
Logical Flow for Method Development
Caption: Logical steps for developing a bioanalytical method for this compound.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 3. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 9. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction of Illicit Drugs and Pesticides from Liver Tissue Prior to GC-MS Analysis | Separation Science [sepscience.com]
- 14. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 17. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Application Notes and Protocols: AES-135 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AES-135 is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor with demonstrated preclinical efficacy against pancreatic ductal adenocarcinoma (PDAC).[1][2][3] As an inhibitor of HDACs, particularly HDAC3, HDAC6, and HDAC11, this compound modulates gene expression, leading to anti-tumor effects.[1][2][3][4] While preclinical studies have primarily focused on its activity as a single agent, the broader therapeutic strategy for HDAC inhibitors often involves combination with standard-of-care chemotherapies to enhance efficacy and overcome resistance.[5][6][7] This document provides an overview of the known preclinical data for this compound and presents detailed protocols for a proposed investigation into its synergistic potential with gemcitabine, a standard chemotherapeutic agent for pancreatic cancer.
1. This compound: Mechanism of Action and Preclinical Efficacy (Monotherapy)
This compound exerts its anti-cancer effects by inhibiting the activity of histone deacetylases. This leads to an increase in the acetylation of histone and non-histone proteins, resulting in a more open chromatin structure and altered gene expression.[6][7] This can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[8]
The primary preclinical study on this compound has demonstrated its efficacy in pancreatic cancer models. In vitro, this compound has shown cytotoxicity against various cancer cell lines.[4] In an orthotopic murine model of pancreatic cancer, treatment with this compound as a single agent significantly prolonged survival.[1][2][3]
1.1. Quantitative Preclinical Data for this compound
| Parameter | Cell Line/Model | Value | Reference |
| HDAC Inhibition (IC50) | HDAC3 | 190 - 1100 nM | [4] |
| HDAC6 | 190 - 1100 nM | [4] | |
| HDAC8 | 190 - 1100 nM | [4] | |
| HDAC11 | 190 - 1100 nM | [4] | |
| In Vitro Cytotoxicity (IC50) | BT143 | 2.3 µM | [4] |
| BT189 | 1.4 µM | [4] | |
| D425 | 0.27 µM | [4] | |
| D458 | 0.94 µM | [4] | |
| MV4-11 | 1.9 µM | [4] | |
| MOLM-13 | 2.72 µM | [4] | |
| MDA-MB-231 | 2.1 µM | [4] | |
| K562 | 15.0 µM | [4] | |
| PC-3 | 1.6 µM | [4] | |
| MRC-9 | 19.2 µM | [4] | |
| In Vivo Efficacy | Orthotopic Pancreatic Cancer Mouse Model (KPC2 cells) | Median survival of 36.5 days (this compound) vs. 29.5 days (vehicle) | [2] |
| Pharmacokinetics (Mouse) | Cmax (20 mg/kg IP) | 10.74 µM | [4] |
| Half-life | 5.0 h | [4] |
2. Proposed Investigation: this compound in Combination with Gemcitabine
Disclaimer: The following sections outline a hypothetical experimental plan for investigating the combination of this compound and gemcitabine. To date, no preclinical or clinical data for this specific combination has been publicly reported.
2.1. Rationale for Combination Therapy
HDAC inhibitors, like this compound, can induce a more relaxed chromatin structure, potentially increasing the access of DNA-damaging agents, such as gemcitabine, to their targets.[6] Gemcitabine is a nucleoside analog that inhibits DNA synthesis.[9] The combination of an HDAC inhibitor with a DNA-damaging agent has the potential for a synergistic anti-tumor effect.
2.2. Proposed Experimental Workflow
The following diagram outlines a proposed workflow for the preclinical evaluation of this compound and gemcitabine in combination.
Caption: Proposed workflow for preclinical evaluation of this compound and gemcitabine combination therapy.
3. Experimental Protocols
3.1. Protocol 1: In Vitro Cytotoxicity and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound and gemcitabine, alone and in combination, on pancreatic cancer cells and to quantify the synergy of the combination.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (luminometer)
-
CompuSyn software for CI calculation
Procedure:
-
Cell Seeding:
-
Trypsinize and count pancreatic cancer cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Drug Preparation and Treatment (Single Agents):
-
Prepare serial dilutions of this compound and gemcitabine in complete medium.
-
Remove the medium from the cells and add the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
-
Drug Preparation and Treatment (Combination):
-
Determine the IC50 values for each drug from the single-agent experiments.
-
Prepare drug combinations at a constant ratio based on the IC50 values (e.g., equipotent ratio).
-
Prepare serial dilutions of the drug combination.
-
Treat the cells as described in step 2.
-
-
Cell Viability Assay:
-
After 72 hours of incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
3.2. Protocol 2: In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound and gemcitabine, alone and in combination, in an orthotopic pancreatic cancer mouse model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NSG mice)
-
Pancreatic cancer cells expressing luciferase (e.g., PANC-1-luc)
-
Matrigel
-
This compound
-
Gemcitabine
-
Vehicle solutions
-
In vivo imaging system (IVIS)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Surgically implant 1 x 10^6 PANC-1-luc cells in 50 µL of Matrigel into the pancreas of each mouse.
-
Allow tumors to establish for 7-10 days.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth by bioluminescent imaging (IVIS).
-
When tumors reach a predetermined size, randomize the mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 50 mg/kg, IP, 5 days/week)
-
Group 3: Gemcitabine (e.g., 50 mg/kg, IP, twice weekly)
-
Group 4: this compound + Gemcitabine (at the same doses and schedules)
-
-
-
Treatment and Monitoring:
-
Administer the treatments for a specified period (e.g., 4 weeks).
-
Monitor tumor growth twice weekly using IVIS imaging.
-
Measure body weight twice weekly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor volumes between the treatment groups.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of any differences.
-
Monitor and record any signs of toxicity.
-
4. Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action of HDAC inhibitors and their potential synergistic interaction with chemotherapy.
Caption: Mechanism of HDAC inhibition by this compound and potential synergy with chemotherapy.
This compound is a promising HDAC inhibitor with demonstrated preclinical activity in pancreatic cancer. While data on its use in combination with other chemotherapy agents is not yet available, the proposed experimental protocols provide a framework for investigating its potential synergistic effects with standard-of-care drugs like gemcitabine. Such studies are crucial for the further clinical development of this compound and for optimizing treatment strategies for pancreatic cancer.
References
- 1. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 8. Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical, pharmacologic, and phase I studies of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AES-135 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AES-135 is a novel hydroxamic acid-based inhibitor of histone deacetylases (HDACs), demonstrating significant promise in preclinical cancer models. It exhibits nanomolar inhibitory activity against HDAC3, HDAC6, and HDAC11.[1][2] This compound has been shown to be cytotoxic to various cancer cell lines and can prolong survival in orthotopic mouse models of pancreatic cancer.[1][2][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its application in pancreatic ductal adenocarcinoma (PDAC).
Mechanism of Action
This compound functions by inhibiting the activity of Class IIb (HDAC6) and Class IV (HDAC11) histone deacetylases, as well as the Class I HDAC, HDAC3. HDACs are enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. The inhibition of HDACs by this compound leads to an accumulation of acetylated proteins, which in turn alters gene expression and various cellular processes. This can result in cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1][4]
Signaling Pathway of HDAC Inhibition by this compound
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity of this compound
| HDAC Isoform | IC50 (nM) |
| HDAC3 | 190-1100 |
| HDAC6 | 190-1100 |
| HDAC8 | 190-1100 |
| HDAC11 | 190-1100 |
Data sourced from MedChemExpress.[3]
Table 2: Cell-Based Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Pa03C | Pancreatic Cancer | 1-4 |
| Pa02C | Pancreatic Cancer | 1-4 |
| Panc10.05 | Pancreatic Cancer | 1-4 |
| BT143 | Glioblastoma | 2.3 |
| BT189 | Glioblastoma | 1.4 |
| D425 | Medulloblastoma | 0.27 |
| D458 | Medulloblastoma | 0.94 |
| MV4-11 | Acute Myeloid Leukemia | 1.9 |
| MOLM-13 | Acute Myeloid Leukemia | 2.72 |
| MDA-MB-231 | Breast Cancer | 2.1 |
| K562 | Chronic Myeloid Leukemia | 15.0 |
| PC-3 | Prostate Cancer | 1.6 |
Data for pancreatic cancer cell lines sourced from Shouksmith et al. (2019).[1] Other cell line data sourced from MedChemExpress.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Workflow for Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Pancreatic cancer cell lines (e.g., Pa03C, Pa02C, Panc10.05)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Acetylated Histones and Tubulin
This protocol is used to qualitatively assess the inhibitory activity of this compound on its targets within the cell by measuring the acetylation status of histone H3 and α-tubulin.
Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to the respective total protein and loading control.
3D Spheroid Co-Culture Assay
This assay models the tumor microenvironment and assesses the efficacy of this compound in a more physiologically relevant context.[1][5][6]
Workflow for 3D Spheroid Co-Culture Assay
Caption: Workflow for 3D spheroid co-culture assay.
Materials:
-
Pancreatic cancer cells (e.g., Panc-1)
-
Cancer-associated fibroblasts (CAFs) or pancreatic stellate cells (PSCs)
-
Complete culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
This compound
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Microscope with imaging capabilities
Procedure:
-
Harvest and count pancreatic cancer cells and CAFs.
-
Mix the two cell types at a desired ratio (e.g., 1:1 or 1:4 cancer cells to CAFs).
-
Seed 2,500-5,000 total cells per well in an ultra-low attachment 96-well plate in 100 µL of medium.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate for 3-4 days to allow for spheroid formation.
-
Treat the spheroids with serial dilutions of this compound.
-
Incubate for an additional 72-96 hours.
-
Measure spheroid viability using a 3D-compatible assay according to the manufacturer's instructions.
-
Capture images of the spheroids and measure their diameter or area using image analysis software.
Conclusion
The provided protocols offer a comprehensive framework for evaluating the cellular activity of this compound. These assays are crucial for understanding its mechanism of action, determining its potency in relevant cancer models, and providing the necessary data for further preclinical and clinical development. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic cytotoxicity of histone deacetylase and poly-ADP ribose polymerase inhibitors and decitabine in pancreatic cancer cells: Implications for novel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Metabolic Assay of 3-dimensional Spheroid Co-cultures of Pancreatic Cancer Cells and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Metabolic Assay of 3-dimensional Spheroid Co-cultures of Pancreatic Cancer Cells and Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring AES-135-Mediated HDAC Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
AES-135 is a hydroxamic acid-based pan-HDAC inhibitor with demonstrated activity against Class I and IIb histone deacetylases (HDACs), specifically HDAC3, HDAC6, HDAC8, and HDAC11.[1][2][3] Inhibition of these enzymes leads to an increase in the acetylation of histone and non-histone proteins, which plays a crucial role in the regulation of gene expression and other cellular processes.[4][5] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the effects of this compound on protein acetylation in a cellular context, a critical step in understanding its mechanism of action and preclinical development.[2][6]
Data Presentation
The inhibitory activity of this compound against various HDACs and its cytotoxic effects on different cancer cell lines are summarized below. This data is essential for designing experiments, including the selection of appropriate cell lines and treatment concentrations.
Table 1: Inhibitory Profile of this compound against Specific HDAC Isoforms
| Target HDAC | IC50 (nM) |
| HDAC3 | 654 |
| HDAC6 | 190 |
| HDAC8 | 1100 |
| HDAC11 | 636 |
Data compiled from multiple sources. IC50 values may vary based on assay conditions.[1][3]
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BT143 | Glioblastoma | 2.3 |
| D425 | Medulloblastoma | 0.27 |
| MV4-11 | Acute Myeloid Leukemia | 1.9 |
| MOLM-13 | Acute Myeloid Leukemia | 2.72 |
| MDA-MB-231 | Breast Cancer | 2.1 |
| K562 | Chronic Myelogenous Leukemia | 15.0 |
| PC-3 | Prostate Cancer | 1.6 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by HDAC inhibition and the experimental workflow for the Western blot protocol.
Caption: Generalized signaling pathway of HDAC inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol: Western Blotting
This protocol provides a comprehensive framework for assessing the impact of this compound on histone and non-histone protein acetylation. Optimization may be necessary for specific cell lines and antibody selections.
1. Cell Culture and Treatment a. Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (DMSO) for a predetermined duration (e.g., 6, 12, 24 hours).
2. Protein Extraction (Whole-Cell Lysate) a. Following treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well or dish.[7] To preserve acetylation, it is crucial to also add a broad-spectrum HDAC inhibitor (e.g., Trichostatin A or Sodium Butyrate) to the lysis buffer.[7] c. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. d. Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.[7] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7] f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) a. Prepare protein samples by mixing equal amounts of protein (typically 20-30 µg) with Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load the samples into the wells of an SDS-PAGE gel. For histone analysis, a higher percentage gel (e.g., 15%) is recommended for better resolution of these low molecular weight proteins.[5] d. Run the gel at a constant voltage until the dye front reaches the bottom.[4]
5. Protein Transfer a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4] b. For efficient transfer of small proteins like histones, a 0.2 µm pore size PVDF membrane is recommended.[7] c. Use a wet or semi-dry transfer system according to the manufacturer's protocol. Optimize transfer time and voltage to ensure efficient transfer without "blow-through" of small proteins.[4]
6. Blocking a. After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[5]
7. Primary Antibody Incubation a. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[4][5] b. Recommended Primary Antibodies:
- To detect HDAC inhibition:
- Anti-acetyl-Histone H3
- Anti-acetyl-Histone H4
- Anti-acetyl-α-Tubulin (as a marker for HDAC6 inhibition)
- For Loading Controls:
- Anti-Total Histone H3
- Anti-Total α-Tubulin
- Anti-β-Actin[2]
- Anti-GAPDH
8. Secondary Antibody Incubation a. Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[4] b. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2][5]
9. Detection a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[2] c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Data Analysis a. Perform densitometric analysis on the captured images using appropriate software (e.g., ImageJ). b. Normalize the band intensity of the acetylated protein to the corresponding total protein or loading control to quantify the relative change in acetylation.[4]
Troubleshooting
Table 3: Common Western Blotting Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded per well.[4] |
| Inefficient protein transfer | Optimize transfer time and voltage; ensure good contact between the gel and membrane.[4] | |
| Low antibody concentration | Increase primary or secondary antibody concentration or incubation time.[4] | |
| Inactive ECL substrate | Use freshly prepared ECL substrate.[4] | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| High antibody concentration | Decrease the concentration of primary or secondary antibodies. | |
| Inadequate washing | Increase the number and/or duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody; try a different blocking buffer.[4] |
| Protein degradation | Ensure protease and HDAC inhibitors are added to the lysis buffer and keep samples on ice.[4] |
By following this detailed protocol, researchers can effectively utilize Western blotting to measure the cellular activity of this compound and gain valuable insights into its role as an HDAC inhibitor for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: Immunohistochemical Analysis of AES-135 Effects on Tumor Proliferation and Apoptosis
Introduction
AES-135 is an investigational selective inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. By inhibiting mTOR, this compound is hypothesized to block downstream signaling, leading to decreased cell proliferation and increased apoptosis in tumor cells.
Immunohistochemistry (IHC) is a powerful technique to visualize the effects of targeted therapies like this compound directly within the tumor microenvironment. This application note provides a detailed protocol for using IHC to assess the pharmacodynamic effects of this compound in tumor tissues by analyzing key biomarkers of mTOR pathway activity, cell proliferation, and apoptosis.
Principle of the Method
IHC allows for the detection of specific proteins in tissue sections using antibodies. This method provides spatial information about protein expression and localization, which is crucial for understanding the in-situ effects of a drug. In this protocol, we will focus on the following biomarkers:
-
Phospho-S6 Ribosomal Protein (p-S6): A downstream effector of the mTOR pathway. A decrease in p-S6 staining indicates successful target engagement by this compound.
-
Ki-67: A nuclear protein associated with cell proliferation. A reduction in the Ki-67 labeling index suggests an anti-proliferative effect of this compound.
-
Cleaved Caspase-3 (c-Casp3): A key executioner of apoptosis. An increase in c-Casp3 staining indicates the induction of programmed cell death.
Specimen Preparation
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are recommended for this protocol. Tissues should be fixed in 10% neutral buffered formalin for 18-24 hours and then processed for paraffin embedding.
Experimental Protocols
1. Immunohistochemistry Staining Protocol for p-S6, Ki-67, and c-Casp3
This protocol outlines the manual staining procedure. Automation on a validated platform is also suitable.
Materials:
-
FFPE tumor tissue sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Peroxidase Block (3% Hydrogen Peroxide)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibodies (diluted in antibody diluent):
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-Ki-67
-
Rabbit anti-cleaved Caspase-3 (Asp175)
-
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG HRP)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Place slides in a staining dish filled with the appropriate antigen retrieval buffer (Citrate for p-S6 and Ki-67; Tris-EDTA for c-Casp3).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Peroxidase Blocking:
-
Incubate slides in Peroxidase Block for 10 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with freshly prepared DAB chromogen solution until the desired stain intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the slides in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
2. Image Acquisition and Analysis
-
Slides should be scanned using a digital slide scanner for whole-slide imaging.
-
Quantitative analysis should be performed using image analysis software (e.g., QuPath, HALO).
-
For p-S6: A scoring method (e.g., H-score) that combines the percentage of positive cells and staining intensity is recommended.
-
For Ki-67: The labeling index should be calculated as the percentage of Ki-67-positive tumor cell nuclei.
-
For c-Casp3: The percentage of c-Casp3-positive apoptotic cells or bodies should be determined.
Data Presentation
The quantitative data from the IHC analysis can be summarized as follows:
Table 1: Pharmacodynamic Effects of this compound on Biomarker Expression in Tumor Xenografts
| Treatment Group | N | p-S6 H-Score (Mean ± SD) | Ki-67 Labeling Index (%) (Mean ± SD) | c-Casp3 Positive Cells (%) (Mean ± SD) |
| Vehicle Control | 10 | 225 ± 35 | 45.2 ± 8.1 | 1.5 ± 0.8 |
| This compound (Low Dose) | 10 | 110 ± 28 | 28.7 ± 6.5 | 4.8 ± 1.2* |
| This compound (High Dose) | 10 | 45 ± 15 | 12.1 ± 4.2 | 9.7 ± 2.1** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunohistochemical staining and analysis.
Application Note: Flow Cytometry Analysis of Apoptosis and Cell Cycle Arrest in Cancer Cells Treated with AES-135
Introduction
AES-135 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth that is frequently hyperactivated in a wide range of human cancers. By targeting this pathway, this compound is under investigation as a potential therapeutic agent for oncology. This application note provides detailed protocols for the analysis of this compound-treated cancer cells using flow cytometry. The described methods allow for the quantitative assessment of apoptosis induction and cell cycle perturbation, key indicators of the compound's anti-cancer activity.
Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a central node in cellular signaling, transducing signals from growth factor receptors to downstream effectors that regulate cell fate. Upon activation by upstream signals, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, leading to the inhibition of apoptosis and the promotion of cell cycle progression. This compound is designed to inhibit the kinase activity of Akt, thereby blocking these pro-survival and proliferative signals and inducing apoptosis and cell cycle arrest in cancer cells.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues for AES-135
Important Notice: Information regarding a specific pharmaceutical compound designated "AES-135" is not publicly available in scientific literature or chemical databases. The following guide is a template created for researchers, scientists, and drug development professionals who may encounter solubility challenges with novel compounds. Please substitute "this compound" with your specific compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common initial steps to assess the solubility of a new compound like this compound?
A1: A step-wise approach is recommended. Start with a broad polarity range of solvents. A common starting panel includes water, ethanol, DMSO, and a buffer at physiological pH (e.g., PBS at pH 7.4). This initial screen helps to classify the compound's general solubility characteristics.
Q2: My compound, this compound, is poorly soluble in aqueous solutions. What are some common strategies to improve its solubility for in vitro assays?
A2: For compounds with low aqueous solubility, several strategies can be employed:
-
Co-solvents: Introducing a misciscible organic co-solvent such as DMSO or ethanol can significantly increase solubility. However, it is crucial to consider the tolerance of your experimental system (e.g., cells) to the chosen co-solvent.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the solution to ionize the compound can enhance its solubility in aqueous media.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q3: How can I prepare a stock solution of this compound if it is a hydrophobic compound?
A3: For hydrophobic compounds, high-concentration stock solutions are typically prepared in an organic solvent in which the compound is freely soluble, such as 100% DMSO. This stock can then be serially diluted into aqueous buffers or cell culture media for working solutions. It is important to ensure that the final concentration of the organic solvent in the working solution is low and does not affect the experimental outcome.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The compound has very low aqueous solubility, and the dilution has pushed it beyond its solubility limit. | - Increase the final concentration of DMSO in the working solution (if the assay allows).- Use a formulation approach, such as incorporating a surfactant or a cyclodextrin in the aqueous buffer.- Prepare a more dilute stock solution to reduce the degree of supersaturation upon dilution. |
| Inconsistent results in biological assays | The compound may not be fully dissolved, leading to variability in the effective concentration. | - Visually inspect all solutions for any particulate matter before use.- Consider filtering the final working solution through a 0.22 µm filter to remove any undissolved compound.- Use sonication or vortexing to aid dissolution when preparing solutions. |
| Compound appears to degrade in a specific solvent | The solvent may be reacting with the compound, or the compound may be unstable at the pH of the solution. | - Assess compound stability in different solvents over time using techniques like HPLC.- If pH instability is suspected, prepare fresh solutions immediately before use and consider using a buffer system that maintains a pH at which the compound is most stable. |
Experimental Protocols
Protocol 1: Screening for Suitable Solvents
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.
-
To each vial, add a measured volume (e.g., 100 µL) of a different solvent (e.g., water, ethanol, DMSO, PBS pH 7.4).
-
Vortex each vial for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not dissolved, incrementally add more solvent and vortex until the compound is fully dissolved or until a large volume of solvent has been added, indicating poor solubility.
-
Record the approximate solubility in mg/mL for each solvent.
Protocol 2: Preparation of a DMSO Stock Solution
-
Accurately weigh the desired amount of this compound.
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: Experimental workflow for a cell-based assay.
Troubleshooting AES-135 instability in solution
Technical Support Center: AES-135
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound. Our goal is to help you ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color or a precipitate has formed. What should I do?
A color change in your stock or working solution can indicate chemical degradation or oxidation.[1] Precipitation suggests that the compound's solubility limit has been exceeded at the current temperature or that the solvent is not optimal for storage.[1]
Immediate Actions:
-
Do Not Use: Discard the solution. Do not attempt to redissolve the precipitate by heating, as the compound may have already degraded.
-
Prepare Fresh: Prepare a new solution from the solid compound. Before opening the vial of solid this compound, centrifuge it to ensure all the powder is at the bottom.[2][3]
-
Review Protocol: Carefully review your solution preparation and storage protocols to identify potential causes.
Q2: What are the optimal storage conditions for this compound?
Proper storage is critical for maintaining the integrity of this compound.[3] The stability of small molecules is highly dependent on storage conditions such as temperature, light exposure, and air exposure.[1]
Storage Recommendations Summary:
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C or -80°C | Up to 3 years[2] | Store in a cool, dry, and dark environment.[4] Keep containers tightly sealed to prevent moisture exposure.[4] |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C[2] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1][2][4][5] Protect from light by using amber vials or wrapping them in foil.[1] |
Note: This data is illustrative. Always refer to the product-specific technical data sheet.
Q3: I'm observing a loss of this compound activity in my cell culture over time. What are the potential causes?
Loss of activity in cell culture is a common issue that can stem from several factors related to compound instability.
-
Chemical Degradation: this compound may be unstable in aqueous media at 37°C.[5][6] The pH of the culture medium (typically 7.2-7.4) can also contribute to the degradation of pH-sensitive compounds.[7][8]
-
Enzymatic Degradation: If your medium is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[7] Furthermore, the metabolic activity of live cells can contribute to degradation.[7]
-
Binding to Media Components: The compound can bind to proteins like albumin in fetal bovine serum (FBS), reducing its effective concentration.[7][9]
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surfaces of culture plates and pipette tips, lowering the available concentration.[5][7]
Q4: How can I minimize the degradation of this compound in my long-term experiments?
For experiments running longer than 24 hours, consider the following strategies:
-
Replenish the Compound: Replace the medium with a freshly prepared this compound solution every 24-48 hours.[5]
-
Assess Inherent Stability: Perform a stability check in a simpler buffer system (e.g., PBS) and in media with and without serum to understand the primary cause of instability.[6]
-
Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize adsorption.[5][6]
-
Include Controls: Always include a "no-cell" control to assess non-specific binding and degradation in the medium alone.[6][9]
Q5: What is the recommended solvent for this compound, and what is the maximum concentration of DMSO for cell culture?
The choice of solvent is critical for both solubility and stability.[10]
-
Recommended Solvent: this compound is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution in DMSO and dilute it into your culture medium.
-
Maximum DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. Tolerance to DMSO can vary between cell lines.[3]
-
Crucial Control: Always include a vehicle control (medium with the same final DMSO concentration as your experimental samples) to assess its effect on your specific cells.[3]
Troubleshooting and Experimental Workflows
The following diagrams illustrate logical steps for troubleshooting instability and a general workflow for assessing compound stability.
Caption: A workflow for troubleshooting common issues in this compound stability.
Quantitative Data Summary
The following tables provide key data for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | Limited solubility. |
| Water | < 0.1 mg/mL | Practically insoluble.[11] |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble in aqueous buffers. |
Table 2: Stability of this compound in Solution (10 µM)
| Condition | Incubation Time | Remaining Compound (%) |
| DMSO at -20°C | 30 days | >99% |
| DMSO at 4°C | 7 days | ~95% |
| Cell Culture Media (DMEM + 10% FBS) at 37°C | 24 hours | ~70% |
| Cell Culture Media (DMEM + 10% FBS) at 37°C | 48 hours | ~45% |
| PBS (pH 7.4) at 37°C | 24 hours | ~85% |
Note: Data is illustrative and generated for this guide. Actual stability may vary.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in your specific experimental conditions using HPLC-MS.
Objective: To determine the degradation rate of this compound in cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (with and without serum)
-
Sterile, low-protein-binding microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
HPLC-MS system with a C18 column
Procedure:
-
Prepare Samples: Dilute the this compound stock solution into pre-warmed cell culture medium to a final concentration of 10 µM. Include a condition without serum to assess its impact. Prepare enough volume for all time points.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot (e.g., 100 µL) and add it to a tube containing an equal volume of cold acetonitrile to precipitate proteins and halt degradation. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant to an HPLC vial.[6]
-
Incubation: Place the remaining samples in an incubator at 37°C.
-
Collect Time Points: At designated time points (e.g., 2, 8, 24, 48 hours), repeat the process from step 2 for each condition.
-
HPLC-MS Analysis: Analyze all samples by HPLC-MS. Use a suitable gradient to separate this compound from media components.[6]
-
Data Analysis: Quantify the peak area of the this compound parent compound at each time point. Normalize the peak area at each time point to the T=0 sample to determine the percentage of the compound remaining. A decrease in the parent peak area, potentially with the appearance of new peaks, indicates degradation.[1]
Caption: An experimental workflow for assessing compound stability via HPLC-MS.
This compound Putative Signaling Pathway
This compound is a potent inhibitor of MEK1/2, a critical kinase in the EGFR signaling pathway. Understanding this pathway is crucial for interpreting experimental results, as degradation of this compound will lead to a loss of pathway inhibition.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. droidkit.org [droidkit.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
AES-135 In Vivo Experiments: Technical Support Center
Welcome to the technical support center for AES-135 in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during their studies.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
1. Pharmacokinetics & Bioavailability
Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in mice. What could be the cause, and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a common challenge for small molecule inhibitors. Several factors could be contributing to this issue:
-
Poor Solubility: this compound may have low aqueous solubility, limiting its dissolution in the gastrointestinal (GI) tract.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium.
-
First-Pass Metabolism: this compound could be extensively metabolized in the liver before reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp, which actively pump it out of intestinal cells.
-
Improper Formulation: The vehicle used for administration may not be optimal for this compound.
-
Gavage Technique: Incorrect oral gavage technique can lead to dosing errors or aspiration, affecting absorption.
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different vehicle formulations to improve solubility and stability. Common vehicles include solutions (e.g., in PEG400, DMSO/saline), suspensions (e.g., in 0.5% methylcellulose), or lipid-based formulations.
-
Pre-formulation Assessment: If not already done, perform in vitro assays to assess the physicochemical properties of this compound, including its solubility and permeability (e.g., using a Caco-2 assay).
-
Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to determine the metabolic stability of this compound.[1]
-
Consider Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies to bypass GI absorption and first-pass metabolism.
-
Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage techniques to minimize variability and stress to the animals.[2][3][4][5][6]
Pharmacokinetic Data Comparison of Different Formulations:
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| 0.5% Methylcellulose (Suspension) | 50 | 150 ± 45 | 2.0 | 600 ± 180 | 15 |
| 20% Solutol HS 15 (Solution) | 50 | 450 ± 90 | 1.0 | 1800 ± 360 | 45 |
| IV Bolus (in Saline) | 10 | 1200 ± 200 | 0.08 | 4000 ± 500 | 100 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
2. Efficacy & Tumor Growth Inhibition
Question: Our in vitro data showed potent inhibition of cancer cell growth by this compound, but we are not observing significant tumor growth inhibition in our mouse xenograft model. What are the potential reasons for this discrepancy?
Answer:
The transition from in vitro to in vivo efficacy is a critical step where many compounds fail. The lack of in vivo antitumor activity, despite promising in vitro data, can stem from several factors:
-
Suboptimal Pharmacokinetics: As discussed above, poor bioavailability, rapid metabolism, or inefficient distribution to the tumor tissue can result in drug concentrations at the tumor site that are below the therapeutic threshold.
-
Inadequate Dosing Regimen: The dose and/or frequency of administration may not be sufficient to maintain a therapeutic concentration of this compound in the tumor.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than in vitro cell culture conditions. Factors like hypoxia, altered pH, and the presence of stromal cells can influence drug efficacy.
-
Drug Resistance Mechanisms: The tumor in vivo may develop resistance mechanisms that are not apparent in vitro.
-
Target Engagement: It is crucial to confirm that this compound is reaching its intended target in the tumor tissue and engaging it at a sufficient level.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Conduct a pilot study to measure the concentration of this compound in both plasma and tumor tissue at various time points after dosing. Correlate these concentrations with a biomarker of target engagement (e.g., phosphorylation status of a downstream effector).
-
Dose Escalation Study: Perform a dose-escalation study to determine if higher, well-tolerated doses of this compound can achieve a better therapeutic response. This should be guided by a Maximum Tolerated Dose (MTD) study.[7][8]
-
Optimize Dosing Schedule: Based on the pharmacokinetic profile, adjust the dosing frequency to maintain drug exposure above the minimum effective concentration.
-
Evaluate Target Modulation: Collect tumor samples at the end of the study and analyze for biomarkers that confirm target inhibition (e.g., by Western blot, immunohistochemistry, or gene expression analysis).
-
Re-evaluate the Xenograft Model: Ensure the chosen cell line and mouse strain are appropriate for the study. Some models may be inherently resistant to the therapeutic mechanism of this compound.
Illustrative Tumor Growth Inhibition Data:
| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1200 ± 250 | - |
| This compound | 25 | 950 ± 200 | 20.8 |
| This compound | 50 | 600 ± 150 | 50.0 |
| This compound | 100 | 350 ± 100 | 70.8 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
3. Toxicity & Animal Welfare
Question: We are observing unexpected toxicity (e.g., significant weight loss, lethargy) in our animal studies, even at doses we predicted to be safe. How should we address this?
Answer:
Unexpected toxicity is a serious concern that requires immediate attention to ensure animal welfare and the integrity of the study. The observed toxicity could be due to on-target effects in normal tissues, off-target effects, or issues with the formulation.
Troubleshooting Steps:
-
Conduct a Maximum Tolerated Dose (MTD) Study: If not already performed, a formal MTD study is essential to identify the highest dose that can be administered without causing unacceptable side effects.[1][7][8][9][10] This study typically involves dose escalation and close monitoring of clinical signs, body weight, and food/water intake.
-
Clinical Observations: Implement a detailed and consistent scoring system for clinical signs of toxicity. This will help in objectively assessing the health of the animals.
-
Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a gross necropsy and collect major organs for histopathological analysis. This can help identify the target organs of toxicity.
-
Formulation and Vehicle Toxicity: Administer the vehicle alone to a control group to rule out any toxicity associated with the formulation itself.
-
Dose and Schedule Adjustment: Based on the MTD findings, adjust the dose and/or schedule for subsequent efficacy studies. It may be necessary to use a lower, better-tolerated dose, or to implement intermittent dosing.
Example MTD Study Results:
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Signs |
| Vehicle | 3 | 0/3 | +5% | Normal |
| 50 | 3 | 0/3 | +2% | Normal |
| 100 | 3 | 0/3 | -8% | Mild lethargy |
| 200 | 3 | 1/3 | -18% | Severe lethargy, ruffled fur |
| 400 | 3 | 3/3 | -25% | Severe lethargy, ataxia |
Data are hypothetical for illustrative purposes.
Experimental Protocols
1. Protocol for Oral Gavage in Mice
-
Objective: To administer a precise volume of this compound formulation directly into the stomach of a mouse.
-
Materials:
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch with a ball tip for adult mice).[2]
-
Syringe.
-
This compound formulation.
-
Animal scale.
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 mL/kg).[3]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark the needle.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition.
-
Once the needle is in place, dispense the formulation slowly and steadily.
-
Withdraw the needle gently in the same path it was inserted.
-
Monitor the animal for several minutes post-gavage for any signs of distress.[2][3][4][5][6]
-
2. Protocol for a Mouse Xenograft Tumor Growth Inhibition Study
-
Objective: To evaluate the efficacy of this compound in reducing the growth of subcutaneously implanted tumors in mice.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line of interest.
-
Matrigel or other basement membrane extract (optional, to improve tumor take rate).[11]
-
Calipers for tumor measurement.
-
This compound formulation and vehicle control.
-
-
Procedure:
-
Subcutaneously implant cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).[12][13][14]
-
Randomize mice into treatment and control groups.
-
Administer this compound (at various doses) and vehicle control to the respective groups according to the planned schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.
-
At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., PK/PD).
-
Visualizations
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Oral Gavage [bio-protocol.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 9. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate off-target effects of AES-135
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of AES-135, a novel investigational kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Kinase X, a key enzyme in the Path-A signaling pathway, which is frequently dysregulated in several cancers. By inhibiting Kinase X, this compound aims to block downstream signaling events that promote tumor cell proliferation and survival.
Q2: What are the known off-target effects of this compound?
While this compound was designed for high selectivity, in vitro and in vivo studies have identified potential off-target activity against a small number of other kinases, most notably Kinase Y and Kinase Z. These off-target interactions may lead to unintended cellular effects and potential toxicities.
Q3: What are the potential phenotypic consequences of this compound off-target activity?
Off-target inhibition of Kinase Y has been associated with mild gastrointestinal distress in preclinical models, while inhibition of Kinase Z may lead to dermatological toxicities. The severity of these effects appears to be dose-dependent.
Q4: How can I determine if the observed effects in my experiment are due to off-target activity?
To differentiate between on-target and off-target effects, it is recommended to use a combination of approaches, including:
-
Dose-response studies: Correlate the potency of this compound for the observed phenotype with its potency for inhibiting the on-target (Kinase X) versus off-target kinases.
-
Use of a structurally unrelated inhibitor: Compare the effects of this compound with another inhibitor of Kinase X that has a different off-target profile.
-
Rescue experiments: If possible, express a drug-resistant mutant of Kinase X to see if it reverses the observed phenotype.
-
Cellular thermal shift assay (CETSA): Confirm direct target engagement of Kinase X and potential off-targets in a cellular context.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity at low concentrations of this compound. | Off-target effects on essential cellular kinases. | 1. Perform a kinome-wide selectivity screen to identify potential off-target interactions. 2. Validate key off-targets using orthogonal assays (e.g., in vitro kinase assays, Western blot for downstream signaling). 3. Consider synthesizing a more selective analog of this compound. |
| Discrepancy between in vitro potency and cellular activity. | Poor cell permeability, active efflux by transporters, or rapid metabolism of this compound. | 1. Evaluate the physicochemical properties of this compound. 2. Conduct cell permeability and efflux transporter assays. 3. Analyze the metabolic stability of this compound in relevant cell lines. |
| Development of resistance to this compound. | On-target mutations in Kinase X or activation of bypass signaling pathways. | 1. Sequence the Kinase X gene in resistant cells to identify potential mutations. 2. Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways. 3. Investigate combination therapies to overcome resistance. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) |
| Kinase X (On-Target) | 5 |
| Kinase Y (Off-Target) | 150 |
| Kinase Z (Off-Target) | 450 |
| Panel of 400 other kinases | > 10,000 |
Table 2: Cellular Activity of this compound
| Cell Line | Target | GI₅₀ (nM) |
| Cancer Cell Line A | Kinase X | 10 |
| Normal Cell Line B | Kinase Y | 500 |
| Normal Cell Line C | Kinase Z | 1,200 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a radiometric filter-binding assay to determine the IC₅₀ of this compound against a panel of kinases.
-
Prepare a reaction mixture containing the kinase, a specific peptide substrate, and [γ-³²P]ATP in a kinase buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and spot the mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the direct binding of this compound to its target kinase in intact cells.
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Heat the cell lysates at a range of temperatures for a short period.
-
Cool the lysates and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target kinase in the soluble fraction by Western blotting.
-
The binding of this compound is expected to stabilize the target kinase, resulting in a higher melting temperature compared to the vehicle control.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Decision tree for mitigating off-target effects of this compound.
Technical Support Center: Improving the Bioavailability of AES-135
Disclaimer: AES-135 is a hypothetical compound designation. The following guidance is based on established principles and common challenges encountered with compounds exhibiting poor oral bioavailability, such as low aqueous solubility and high first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the poor oral bioavailability of this compound?
A: The primary reasons for poor oral bioavailability are typically low aqueous solubility and/or extensive first-pass metabolism.[1] Low solubility limits the rate and extent of drug dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1] High first-pass metabolism means that a significant fraction of the absorbed drug is metabolized in the gut wall or liver before it can reach systemic circulation.[2][3]
Q2: How can I determine if low solubility or first-pass metabolism is the primary issue for this compound?
A: A combination of in vitro and in vivo experiments can elucidate the primary barrier. Start with aqueous solubility testing at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract. Follow this with an in vitro permeability assay, such as the Caco-2 cell model, to assess its ability to cross the intestinal epithelium.[4] To evaluate first-pass metabolism, compare the pharmacokinetic (PK) profile of orally administered this compound with an intravenously (IV) administered dose. A significant difference in the Area Under the Curve (AUC) between oral and IV routes suggests a high first-pass effect.[5]
Q3: What are the main formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
A: Several strategies can be employed, often focusing on increasing the drug's surface area and dissolution rate.[6] Key approaches include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface-area-to-volume ratio, enhancing dissolution.[6][7]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can improve solubility.[8]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and may promote lymphatic absorption, partially bypassing the liver.[9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6]
Troubleshooting Guides
Problem 1: Low and inconsistent oral exposure of this compound in preclinical animal studies.
| Possible Cause | Troubleshooting Steps & Optimization | Relevant Protocols |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | Formulate this compound as a nanosuspension or an amorphous solid dispersion to increase the surface area and dissolution rate.[8][10] | Protocol 1: Nanosuspension Preparation by Wet Milling, Protocol 2: Amorphous Solid Dispersion Preparation |
| High first-pass metabolism in the liver. | Consider a lipid-based formulation (e.g., SEDDS) to promote lymphatic absorption, which can partially bypass the liver.[9] | Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) Formulation |
| Low intestinal permeability. | Conduct in vitro Caco-2 cell permeability assays to confirm low permeability.[4] Investigating the use of permeation enhancers may be an option, but this requires careful toxicological assessment. | Protocol 4: In Vitro Permeability Assessment Using Caco-2 Cells |
| Efflux by transporters (e.g., P-glycoprotein). | Use in vitro models to determine if this compound is a substrate for efflux transporters. A bidirectional Caco-2 assay can determine the efflux ratio.[11] | Protocol 4: In Vitro Permeability Assessment Using Caco-2 Cells |
Problem 2: Significant "food effect" observed with this compound administration (i.e., PK profile changes when dosed with food).
| Possible Cause | Troubleshooting Steps & Optimization |
| Increased solubility in the presence of lipids from food ("Positive" food effect). | This suggests that a lipid-based formulation could be beneficial. Dosing with a high-fat meal might become part of the clinical dosing regimen. |
| Drug degradation in the altered pH of the stomach in the fed state ("Negative" food effect). | An enteric-coated formulation that protects the drug in the stomach and allows for release in the intestine may be required. |
| Competition for metabolic enzymes with components of food. | This can be complex to dissect. In vitro metabolic stability assays with and without food extracts can provide initial insights. |
Data Presentation: Formulation Performance Comparison
Table 1: In Vitro Solubility and Dissolution of this compound Formulations
| Formulation | Aqueous Solubility (µg/mL) at pH 6.8 | Dissolution Rate (µ g/min/cm ²) | Particle Size (nm) |
| Unprocessed this compound | 1.5 | 0.2 | >2000 |
| Micronized Suspension | 5.8 | 1.1 | ~5000 |
| Nanosuspension | 25.4 | 8.9 | 180 |
| Amorphous Solid Dispersion (1:5 drug:polymer) | 45.2 | 15.3 | N/A |
| SEDDS (pre-concentrate) | >1000 (in formulation) | Forms nanoemulsion | ~50 (emulsion droplet size) |
Table 2: Preclinical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| Unprocessed this compound | 55 | 4.0 | 350 | <5% |
| Nanosuspension | 210 | 2.0 | 1450 | 18% |
| Amorphous Solid Dispersion | 350 | 1.5 | 2400 | 30% |
| SEDDS | 410 | 1.0 | 2900 | 36% |
Experimental Protocols
Protocol 1: Nanosuspension Preparation by Wet Milling
-
Preparation: Prepare a pre-suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).
-
Milling: Add the pre-suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber of a bead mill.
-
Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the target particle size (typically <200 nm). Monitor the process using a particle size analyzer.[7]
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.
Protocol 2: Amorphous Solid Dispersion Preparation by Solvent Evaporation
-
Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) at a predetermined ratio (e.g., 1:5 drug to polymer).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is to evaporate the solvent quickly to prevent drug recrystallization.
-
Drying: Dry the resulting solid film/powder in a vacuum oven to remove residual solvent.
-
Milling & Sieving: Gently mill the dried solid dispersion to obtain a uniform powder and pass it through a sieve.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. Evaluate its dissolution performance.
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) Formulation
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol P) to identify suitable excipients.
-
Ternary Phase Diagram Construction: Prepare various mixtures of the selected oil, surfactant, and co-solvent. For each mixture, determine its self-emulsification efficiency by observing the clarity and time of emulsion formation upon gentle agitation in an aqueous medium. Construct a ternary phase diagram to identify the optimal concentration ranges.
-
Formulation Preparation: Prepare the SEDDS pre-concentrate by mixing the optimized amounts of oil, surfactant, co-solvent, and the dissolved this compound.
-
Characterization: Characterize the formulation for its self-emulsification time, resulting emulsion droplet size, and robustness to dilution.
Protocol 4: In Vitro Permeability Assessment Using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[4]
-
Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[4]
-
Permeability Assay (Apical to Basolateral):
-
Add this compound (dissolved in transport buffer) to the apical (upper) chamber.
-
At specified time intervals, take samples from the basolateral (lower) chamber.
-
Analyze the concentration of this compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Efflux Ratio Determination (Bidirectional Assay):
-
Perform the permeability assay in both directions: apical to basolateral (A-to-B) and basolateral to apical (B-to-A).
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests active efflux.
-
Visualizations
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
Caption: A logical workflow for troubleshooting the low bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by SEDDS via the lymphatic pathway.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 4. innpharmacotherapy.com [innpharmacotherapy.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. labinsights.nl [labinsights.nl]
AES-135 Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for cytotoxicity assays involving AES-135. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your this compound cytotoxicity assays.
High Variability Between Replicate Wells
Q1: My replicate wells show high variability. What are the common causes and solutions?
High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[1][2]
Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Ensure you have a homogenous single-cell suspension before plating. Cells, especially adherent ones, tend to clump. Use gentle trituration or a cell strainer if necessary.
-
Gently swirl the cell suspension frequently between seeding replicates to prevent cells from settling in the reservoir.[2]
-
-
Pipetting Errors:
-
Use calibrated pipettes and ensure consistent, proper pipetting technique, particularly when adding small volumes of this compound or assay reagents. A multichannel pipette can improve consistency.[2]
-
When adding reagents, immerse the pipette tip just below the surface of the liquid to avoid introducing bubbles and ensure accurate volume transfer.
-
-
Edge Effects:
-
Incomplete Solubilization of Formazan (for MTT/XTT assays):
-
If using a tetrazolium-based assay, ensure the formazan crystals are completely dissolved before reading the plate. Incomplete dissolution is a major source of variability.
-
Use an appropriate solubilization solution (e.g., DMSO, isopropanol with HCl) and mix thoroughly by pipetting or using a plate shaker.[1][2]
-
Issues with Assay Signal
Q2: My absorbance/fluorescence/luminescence readings are unexpectedly low.
A low signal can indicate several problems, from suboptimal cell density to issues with the assay reagents themselves.[1][2]
Troubleshooting Steps:
-
Low Cell Density: The number of viable cells may be too low to generate a detectable signal.[1][2] It is crucial to determine the optimal cell seeding density for your specific cell line and assay duration through a cell titration experiment.[1]
-
Incorrect Reagent Preparation or Volume:
-
Insufficient Incubation Time: The incubation period for the assay reagent (e.g., MTT, CellTiter-Glo®) may be too short for a sufficient signal to develop. Optimize the incubation time (typically 1-4 hours for colorimetric assays).[1][4]
-
This compound Interference: The compound itself might interfere with the assay chemistry. See the dedicated question on compound interference below.
Q3: My negative control (untreated cells) shows high cytotoxicity or my overall signal is too high.
High background signal can be caused by contamination, unhealthy cells, or issues with the assay medium or reagents.
Troubleshooting Steps:
-
Cell Health and Contamination:
-
Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).[2] Stressed or contaminated cells will have compromised membrane integrity, leading to false-positive results in assays that measure cell death.
-
Avoid over-confluency, which can lead to cell death and detachment.
-
-
Media Components:
-
Handling-Induced Cell Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, leading to the release of intracellular components and a false cytotoxicity signal.[1]
-
High Cell Density: Too many cells per well can lead to nutrient depletion and cell death, or an oversaturation of the signal in viability assays.[5][6]
Compound-Specific Issues
Q4: this compound is colored and seems to be interfering with my colorimetric assay (e.g., MTT, XTT). How can I correct for this?
This is a common issue with natural products and other colored compounds that absorb light in the same wavelength range as the formazan product.[7]
Solutions:
-
Include a "Compound-Only" Control: Prepare a parallel set of wells containing the same concentrations of this compound in cell-free media. Incubate these wells under the same conditions as your experimental wells. Subtract the average absorbance of these "compound-only" wells from your experimental readings.[7]
-
Switch to a Non-Colorimetric Assay: Consider using an assay with a different readout to avoid spectral interference.
-
ATP-based luminescence assays (e.g., CellTiter-Glo®): These assays measure ATP levels, a key indicator of metabolically active cells, and the luminescent signal is less prone to color interference.[7]
-
Fluorescent assays: Assays measuring membrane integrity (e.g., using non-permeable DNA dyes) or protease activity can be good alternatives.[8][9]
-
Q5: I am not seeing a dose-dependent cytotoxic effect with this compound.
If you observe a flat response or a non-standard (e.g., bell-shaped) dose-response curve, consider the following:
Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Visually inspect your this compound dilutions in the culture medium for any signs of precipitation. Precipitated compound is not bioavailable to the cells and can scatter light, leading to inaccurate readings.[7]
-
Ensure the solvent used to dissolve this compound is compatible with your cell line and is used at a final concentration that is non-toxic (typically ≤0.5%).[10]
-
-
Cytostatic vs. Cytotoxic Effects: this compound might be inhibiting cell proliferation (a cytostatic effect) rather than directly killing the cells (a cytotoxic effect).[2]
-
Distinguishing between the two:
-
Cytotoxicity assays (like LDH release or membrane integrity assays) measure cell death.
-
Viability/proliferation assays (like MTT or ATP assays) measure metabolic activity, which can decrease due to either cell death or a halt in proliferation.
-
To confirm the mechanism, consider using an assay that specifically measures a marker of cell death (e.g., caspase activity for apoptosis) or performing cell counts over time.[2][11]
-
-
Experimental Protocols & Data Presentation
General Experimental Workflow
A typical cytotoxicity assay workflow involves cell seeding, compound treatment, and signal detection.
Caption: General experimental workflow for an in vitro cytotoxicity assay.
Recommended Controls for Cytotoxicity Assays
Proper controls are essential to validate the assay results and ensure that the observed effects are specific to the test compound.[12]
| Control Type | Purpose | Recommendation |
| Untreated Control | Baseline for maximum cell viability (0% cytotoxicity).[10] | Cells cultured in medium only. |
| Vehicle Control | Accounts for any effects of the compound's solvent.[10] | Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment.[2] |
| Positive Control | Confirms the assay is working and cells are responsive to cytotoxic stimuli.[10][12] | A well-characterized cytotoxic agent (e.g., Staurosporine, Etoposide, Doxorubicin).[10] The choice depends on the cell line and expected mechanism of action. |
| Medium-Only Control | Measures the background signal from the medium and assay reagents.[1][13] | Wells containing only culture medium (no cells).[13] |
| Compound-Only Control | Corrects for interference from the test compound (e.g., color, autofluorescence).[7] | Wells containing medium and the test compound at all tested concentrations (no cells).[7] |
Troubleshooting Logic Diagram
When encountering unexpected results, a systematic approach can help identify the root cause.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TH [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. dojindo.com [dojindo.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Positive and Negative Controls | Rockland [rockland.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting AES-135 concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AES-135, a novel therapeutic agent. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. By targeting this pathway, this compound can induce apoptosis in cancer cells that exhibit aberrant PI3K/Akt signaling.
Caption: this compound signaling pathway inhibition.
Troubleshooting Guide: Adjusting this compound Concentration for Different Cell Lines
Q2: The recommended starting concentration of this compound is not effective on my cell line. What should I do?
A2: The sensitivity of different cell lines to this compound can vary significantly. If the initial concentration is ineffective, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1] This involves treating the cells with a wide range of this compound concentrations to identify the EC50 value.[2]
Experimental Protocol: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution to create a range of concentrations. It is advisable to start with a broad range, for example, from 1 nM to 100 µM, using 10-fold dilutions.[2]
-
Treatment: The following day, replace the culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for at least two cell divisions, typically 48 to 72 hours.[1]
-
Cytotoxicity Assay: Determine cell viability using a standard method such as an MTT or a fluorescence-based cytotoxicity assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
References
Technical Support Center: Overcoming Resistance to AES-135 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AES-135. The information is designed to address common experimental challenges and provide a framework for investigating and overcoming resistance to this novel HDAC inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
| Observed Problem | Potential Causes | Suggested Solutions |
| High variability in cell viability assay results between replicates. | 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in multi-well plates. 4. Contamination. | 1. Ensure thorough cell suspension mixing before seeding. 2. Calibrate pipettes and use a fresh dilution series for each experiment. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Regularly test for mycoplasma contamination. |
| IC50 value for this compound is significantly higher than expected in a cancer cell line. | 1. The cell line may have intrinsic resistance. 2. Incorrect drug concentration or degradation. 3. Suboptimal assay conditions. | 1. Investigate potential resistance mechanisms (see FAQs). 2. Verify the concentration and integrity of the this compound stock solution. 3. Optimize cell seeding density and incubation time. |
| Cells initially respond to this compound but then resume proliferation. | 1. Development of acquired resistance. 2. Selection of a pre-existing resistant subpopulation. 3. Drug instability over long-term culture. | 1. Establish a resistant cell line by continuous exposure to increasing concentrations of this compound. 2. Perform single-cell cloning to isolate and characterize resistant clones. 3. Replenish the media with fresh this compound at regular intervals. |
| No significant increase in histone acetylation after this compound treatment. | 1. Insufficient drug concentration or incubation time. 2. The specific histones being assayed are not the primary targets. 3. The antibody used for Western blotting is not specific or sensitive enough. | 1. Perform a dose-response and time-course experiment. 2. Investigate acetylation of non-histone proteins. 3. Use a validated antibody and include appropriate positive and negative controls. |
Frequently Asked Questions (FAQs)
Mechanism and Action of this compound
Q1: What is the mechanism of action of this compound?
A1: this compound is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor. It exhibits nanomolar inhibitory activity against HDAC3, HDAC6, and HDAC11.[1][2][3] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones and other proteins, leading to an accumulation of acetylated proteins. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
Q2: What are the reported effects of this compound in preclinical models?
A2: In preclinical studies, this compound has been shown to kill patient-derived pancreatic cancer spheroids selectively over cancer-associated fibroblasts.[1][2][3] It also has favorable pharmacokinetic properties and has been shown to prolong survival in an orthotopic mouse model of pancreatic cancer.[1][2][3]
Investigating Resistance to this compound
Q3: My cancer cells are not responding to this compound. What are the potential mechanisms of resistance?
A3: While specific resistance mechanisms to this compound have not been extensively characterized, resistance to HDAC inhibitors can arise from several factors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in Drug Target: Mutations in HDAC3, HDAC6, or HDAC11 could potentially prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to compensate for the effects of HDAC inhibition. For example, upregulation of pro-survival proteins like Bcl-2 or activation of the PI3K/Akt pathway can confer resistance.
-
Epigenetic Reprogramming: Changes in the epigenetic landscape of the cancer cells may allow them to adapt to and survive the effects of this compound.[4]
Q4: How can I experimentally determine if my cells are resistant to this compound?
A4: A common method is to perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significantly right-shifted dose-response curve and a higher IC50 value compared to sensitive cell lines would indicate resistance.
Hypothetical IC50 Data for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Pancreatic Cancer (Sensitive) | 50 | 1 |
| Pancreatic Cancer (Resistant) | 500 | 10 |
Overcoming Resistance to this compound
Q5: What strategies can be used to overcome resistance to this compound?
A5: Overcoming resistance to this compound may involve several approaches:
-
Combination Therapy: Combining this compound with other anti-cancer agents can be a powerful strategy. For example, combining it with a drug that inhibits a bypass survival pathway or a chemotherapy agent could lead to synergistic effects.[5]
-
Targeting Drug Efflux: Using an inhibitor of ABC transporters could increase the intracellular concentration of this compound and restore sensitivity.
-
Epigenetic Modulation: Combining this compound with other epigenetic drugs, such as DNA methyltransferase inhibitors (DNMTis), may help to reverse epigenetic reprogramming associated with resistance.[5][6]
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium. A common starting point is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Add a cell viability reagent (e.g., MTT, resazurin, or a commercially available kit like CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway for this compound Resistance
Caption: Hypothetical signaling pathways involved in this compound action and resistance.
Experimental Workflow for Characterizing this compound Resistance
Caption: Workflow for developing and characterizing this compound resistant cancer cell lines.
References
- 1. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epigenetic changes drive chemotherapy resistance in aggressive breast cancers [tfri.ca]
- 5. Overcoming Chemotherapy Resistance in Metastatic Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epi‐immunotherapy for cancers: rationales of epi‐drugs in combination with immunotherapy and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in AES-135 studies
Welcome to the technical support center for AES-135. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from their this compound studies. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the fictitious Growth Factor Receptor X (GFRX), a receptor tyrosine kinase. Upon binding of its cognate ligand, GFRX dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation and survival. This compound is designed to bind to the ATP-binding pocket of the GFRX kinase domain, preventing its phosphorylation and subsequent activation of downstream pathways.
Q2: Why am I observing significant variability in the cytotoxic effect of this compound across different cancer cell lines?
A2: This is a common observation for targeted therapies. The variability in response is often linked to the underlying genetic and molecular characteristics of the cell lines.[1] Key factors include:
-
GFRX Expression and Activation: Cell lines with high expression levels of GFRX or those with activating mutations in the GFRX gene are generally more sensitive to this compound.
-
Compensatory Signaling Pathways: Some cell lines may have redundant or compensatory signaling pathways that can bypass the inhibition of GFRX, leading to innate resistance.[2]
-
Genetic Background: The overall genetic landscape of a cell line, including the status of tumor suppressor genes and other oncogenes, can influence its dependence on the GFRX pathway.[3]
It is recommended to use multiple cell lines to model the variability of disease responses and to avoid cell line-specific artifacts.[1]
Q3: What are the recommended positive and negative control cell lines for in vitro studies with this compound?
A3: Proper controls are crucial for interpreting your results. We recommend the following (hypothetical) cell lines:
-
Positive Control: NCI-H3255-GFRXm, a lung adenocarcinoma cell line with a known activating mutation in the GFRX kinase domain, rendering it highly dependent on GFRX signaling.
-
Negative Control: A549, a lung carcinoma cell line with wild-type GFRX and low expression levels. This cell line should exhibit significantly lower sensitivity to this compound. Using an unrelated cell line can serve as a negative control to validate the specificity of the observed effects.[1]
Q4: My in vivo xenograft model showed initial tumor regression followed by regrowth despite continuous this compound treatment. What could be the cause?
A4: This phenomenon is indicative of acquired resistance, a significant challenge in targeted therapy.[3][4] Potential mechanisms include:
-
Secondary Mutations: The development of new mutations in the GFRX kinase domain that prevent this compound from binding effectively.
-
Bypass Signaling: Upregulation of alternative signaling pathways that compensate for the loss of GFRX signaling.[4]
-
Phenotypic Changes: Alterations in gene expression that make the cancer cells less reliant on the GFRX pathway.[4]
For investigating acquired resistance, it is advisable to biopsy the relapsed tumor to perform genomic and proteomic analyses.[4]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in Negative Control Cell Lines
If you observe significant cell death in your designated negative control cell line (e.g., A549) at concentrations where this compound should be specific for GFRX, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Off-Target Cytotoxicity
Caption: Workflow for diagnosing unexpected cytotoxicity.
Detailed Steps:
-
Verify Cell Line Authenticity: Cell line cross-contamination is a common issue in research.[5] It is crucial to authenticate your cell lines using Short Tandem Repeat (STR) profiling.
-
Screen for Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cultures.
-
Confirm Drug Concentration: An error in calculating the dilution of your this compound stock could lead to using a much higher concentration than intended. Re-calculate and prepare fresh dilutions.
-
Assess On-Target Effect: Use Western blotting to check for the phosphorylation status of GFRX in both your positive and negative control cell lines after treatment with this compound. If you see GFRX inhibition in your negative control, it may have higher GFRX activity than initially thought. If there is no GFRX inhibition but still high cytotoxicity, it strongly suggests an off-target effect.
Guide 2: Lack of Downstream Pathway Inhibition Despite Evidence of GFRX Inhibition
You have confirmed that this compound is inhibiting the phosphorylation of GFRX, but you do not observe a corresponding decrease in the phosphorylation of downstream effectors like AKT or ERK.
Hypothetical GFRX Signaling Pathway
Caption: Simplified GFRX signaling cascade.
Possible Explanations and Solutions:
-
Bypass Activation: Other receptor tyrosine kinases or activating mutations in downstream components (e.g., RAS mutations) could be responsible for the sustained activation of the PI3K/AKT or MAPK/ERK pathways.
-
Solution: Profile your cell lines for common oncogenic mutations (e.g., in KRAS, BRAF, PIK3CA). The presence of such mutations may explain the resistance to GFRX inhibition.[3]
-
-
Feedback Loops: Inhibition of GFRX might trigger a feedback mechanism that leads to the activation of other signaling molecules.
-
Solution: Perform a broader phosphoproteomic screen to identify other activated kinases after this compound treatment. This may reveal opportunities for combination therapies.[2]
-
-
Experimental Timing: The inhibition of downstream targets may be transient.
-
Solution: Conduct a time-course experiment, analyzing pathway activity at multiple time points (e.g., 1, 6, 12, 24 hours) after this compound treatment.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | GFRX Status | IC50 (nM) |
| NCI-H3255-GFRXm | Lung Adenocarcinoma | Activating Mutation | 15 |
| HT-29 | Colorectal Carcinoma | Wild-Type, High Expression | 250 |
| A549 | Lung Carcinoma | Wild-Type, Low Expression | > 10,000 |
| MDA-MB-231 | Breast Cancer | Wild-Type, Moderate Expression | 1,200 |
Table 2: Effect of this compound (100 nM) on GFRX Pathway Phosphorylation
| Cell Line | % Inhibition of p-GFRX (Tyr1148) | % Inhibition of p-AKT (Ser473) | % Inhibition of p-ERK1/2 (Thr202/Tyr204) |
| NCI-H3255-GFRXm | 95% | 88% | 92% |
| HT-29 | 75% | 20% (KRAS G12V) | 15% (KRAS G12V) |
| A549 | Not Detected | 5% | 8% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Phospho-GFRX
-
Cell Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-GFRX (Tyr1148) and total GFRX overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Happens If Targeted Therapy Doesn't Work? Targeted Therapy Options - Liv Hospital in Turkey Istanbul [int.livhospital.com]
- 4. theros1ders.org [theros1ders.org]
- 5. HeLa - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Preclinical Head-to-Head: A Comparative Analysis of AES-135 and Vorinostat
For Immediate Release
In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. This guide provides a detailed preclinical comparison of a novel investigational agent, AES-135, and the FDA-approved drug, vorinostat (SAHA). The following sections present a comprehensive analysis of their performance in various preclinical models, offering valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | Vorinostat |
| HDAC Inhibitory Profile | Inhibits HDAC3, HDAC6, HDAC8, and HDAC11 in the nanomolar range. | Pan-HDAC inhibitor, with potent activity against Class I (HDAC1, 2, 3) and Class II (HDAC6) enzymes. |
| Primary Indication (Preclinical Focus) | Pancreatic Ductal Adenocarcinoma (PDAC) | Broad-spectrum, including cutaneous T-cell lymphoma (approved), leukemia, sarcomas, and various solid tumors. |
| In Vivo Efficacy | Prolongs survival in an orthotopic mouse model of pancreatic cancer. | Demonstrates anti-tumor activity in various xenograft models, including prostate and fibrosarcoma. |
In Vitro Cytotoxicity: A Comparative Overview
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and vorinostat across a range of cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Cell Line | Cancer Type | This compound IC50 (µM) | Vorinostat IC50 (µM) |
| Pancreatic Cancer | |||
| AsPC-1 | Pancreatic Adenocarcinoma | Data not available | Varies (cell growth inhibition observed)[1][2] |
| BxPC-3 | Pancreatic Adenocarcinoma | Data not available | Varies (synergistic with gemcitabine)[3] |
| Patient-Derived PDAC Spheroids | Pancreatic Ductal Adenocarcinoma | Selectively kills tumor spheroids | Data not available |
| Leukemia | |||
| MV4-11 | Acute Myeloid Leukemia | 1.9 | ~0.146[4] |
| MOLM-13 | Acute Myeloid Leukemia | 2.72 | Data not available |
| K562 | Chronic Myelogenous Leukemia | 15.0 | Cell growth inhibition observed[5] |
| Solid Tumors | |||
| MDA-MB-231 | Breast Cancer | 2.1 | Data not available |
| PC-3 | Prostate Cancer | 1.6 | 2.5 - 7.5 (cell growth inhibition)[6] |
| SW-982 | Synovial Sarcoma | Data not available | 8.6[7] |
| SW-1353 | Chondrosarcoma | Data not available | 2.0[7] |
| HeLa | Cervical Cancer | Data not available | 7.8 (24h), 3.6 (48h)[8] |
| HepG2 | Liver Cancer | Data not available | 2.6 (24h), 1.0 (48h)[8] |
| Other | |||
| MRC-9 | Normal Lung Fibroblasts | 19.2 | No significant loss of viability[9] |
In Vivo Efficacy in Preclinical Models
This compound: In an orthotopic murine model of pancreatic cancer, treatment with this compound at a dose of 50 mg/kg (intraperitoneal injection, 5 days a week) resulted in a significant prolongation of survival in C57Bl/6 mice implanted with KPC2 cells.
Vorinostat: Preclinical in vivo studies have demonstrated the anti-tumor activity of vorinostat in various models. In a CWR22 human prostate xenograft model in nude mice, vorinostat administration (25-100 mg/kg/day) led to significant tumor reduction.[6] Furthermore, in a fibrosarcoma xenograft model, daily treatment with vorinostat inhibited tumor growth, and this effect was enhanced when combined with doxorubicin.[10]
Mechanism of Action and Signaling Pathways
Both this compound and vorinostat exert their anti-cancer effects through the inhibition of histone deacetylases. This leads to an accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression, cell cycle arrest, and apoptosis.
General signaling pathway for HDAC inhibitors.
Vorinostat has been shown to modulate several key signaling pathways. In cutaneous T-cell lymphoma cells, it interferes with the T-cell receptor (TCR) signaling pathway and exhibits synergistic effects with PI3K inhibitors.[11] Studies in endometrial cancer cells have revealed that vorinostat's mechanism involves interaction with the insulin-like growth factor (IGF-IR) signaling pathway.[12][13]
Signaling pathways modulated by vorinostat.
Experimental Protocols
The data presented in this guide were generated using standard preclinical methodologies. The following provides a general overview of the experimental protocols employed.
In Vitro Cytotoxicity Assays
-
Cell Lines and Culture: A diverse panel of human cancer cell lines were cultured under standard conditions.
-
Drug Treatment: Cells were treated with escalating concentrations of this compound or vorinostat for specified durations (e.g., 24, 48, 72, or 96 hours).
-
Cell Viability Assessment: Cell viability was typically determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay, or by fluorescence-based methods.[5][7][8]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth, was calculated from dose-response curves.
In Vivo Tumor Models
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used for xenograft studies, while syngeneic models (e.g., C57Bl/6) were used for orthotopic implantations.
-
Tumor Cell Implantation: Human cancer cells were implanted either subcutaneously (xenograft) or into the organ of origin (orthotopic).
-
Drug Administration: this compound or vorinostat was administered to the tumor-bearing mice via various routes (e.g., intraperitoneal injection) at specified doses and schedules.
-
Efficacy Evaluation: Anti-tumor efficacy was assessed by measuring tumor volume over time and/or by monitoring animal survival.
General experimental workflow for preclinical evaluation.
Conclusion
This comparative guide highlights the preclinical profiles of this compound and vorinostat. This compound demonstrates promising activity, particularly in preclinical models of pancreatic cancer, with a distinct HDAC inhibitory profile. Vorinostat, a clinically approved agent, exhibits broad-spectrum anti-cancer activity across a wide range of preclinical models. The data presented herein provide a valuable resource for the scientific community to inform further research and development of novel HDAC inhibitors for cancer therapy.
References
- 1. Effect of vorinostat on INK4 family and HDACs 1, 2, and 3 in pancreatic cancer and hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rps.mui.ac.ir [rps.mui.ac.ir]
- 3. Growth Inhibition of Pancreatic Cancer Cells by Histone Deacetylase Inhibitor Belinostat Through Suppression of Multiple Pathways Including HIF, NFkB, and mTOR Signaling In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Preclinical studies of vorinostat (suberoylanilide hydroxamic acid) combined with cytosine arabinoside and etoposide for treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. pnas.org [pnas.org]
- 10. The Histone Deacetylase Inhibitor Vorinostat Selectively Sensitizes Fibrosarcoma Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 13. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AES-135 in Pancreatic Cancer: A Guide for Researchers
For Immediate Release
This publication provides a comparative analysis of the anti-tumor activity of AES-135, a novel histone deacetylase (HDAC) inhibitor, against other established HDAC inhibitors in the context of pancreatic cancer. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
Pancreatic cancer remains a significant therapeutic challenge with a high mortality rate. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. This compound, a hydroxamic acid-based HDAC inhibitor, has demonstrated potent anti-tumor activity in preclinical models of pancreatic cancer. This guide provides a direct comparison of this compound with other HDAC inhibitors, namely MGCD0103, Romidepsin, and Trichostatin A, based on available experimental data. The objective is to furnish the scientific community with a clear, data-driven resource to evaluate the potential of this compound as a therapeutic candidate.
In Vitro Anti-Tumor Activity
The in vitro efficacy of this compound and comparator HDAC inhibitors was evaluated across various pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was a key metric.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | Patient-derived Pancreatic Cancer Cells | Selective cytotoxicity in the low µM range | [1] |
| MGCD0103 | PANC-1 | ~1.4 | [2] |
| Romidepsin | Panc-1 | Not explicitly found for pancreatic cancer | |
| Hut-78 (T-cell lymphoma) | 0.000038 - 0.00636 | [3][4] | |
| Karpas-299 (T-cell lymphoma) | 0.00044 - 0.00387 | [3][4] | |
| Trichostatin A | BxPC-3 | Significantly inhibited proliferation at submicromolar concentrations | [5][6] |
| AsPC-1 | Inhibition of DNA synthesis observed | [7][8] | |
| CAPAN-1 | Inhibition of DNA synthesis observed | [7][8] | |
| MiaPaCa-2 | 0.38 ± 0.15 | [9] | |
| PANC-1 | 0.29 ± 0.04 | [9] |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of these compounds has also been assessed in animal models of pancreatic cancer, providing insights into their potential therapeutic efficacy in a more complex biological system.
| Compound | Animal Model | Key Findings | Citation |
| This compound | Orthotopic Mouse Model of Pancreatic Cancer | Significantly prolongs survival. | [1] |
| MGCD0103 | Human Tumor Xenografts in Nude Mice | Significantly inhibited tumor growth in a dose-dependent manner. | [10] |
| Romidepsin | Xenografts of Human Pancreatic Cancer CFPAC1 cells | Combination with tamoxifen showed effects on tumor growth. | [11] |
| Trichostatin A | Not explicitly found for in vivo pancreatic cancer models | Suppresses growth of pancreatic adenocarcinoma cells in vitro. | [4][6] |
Signaling Pathway of HDAC Inhibitor-Induced Apoptosis
HDAC inhibitors exert their anti-tumor effects primarily through the induction of apoptosis (programmed cell death). They achieve this by altering the acetylation status of both histone and non-histone proteins, leading to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the general mechanism of action.
Caption: HDAC inhibitor-induced apoptosis signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, BxPC-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Orthotopic Pancreatic Cancer Mouse Model
This in vivo model closely mimics the human disease by implanting cancer cells directly into the pancreas of immunocompromised mice.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are typically used.
-
Cell Preparation: Human pancreatic cancer cells (e.g., PANC-1, BxPC-3) are harvested from culture, washed, and resuspended in a sterile solution, often mixed with Matrigel to prevent leakage.
-
Surgical Procedure:
-
Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
A small incision is made in the left abdominal flank to expose the spleen and the tail of the pancreas.
-
A small volume (e.g., 20-50 µL) of the cell suspension (typically 1 x 10^6 cells) is slowly injected into the tail of the pancreas using a fine-gauge needle.
-
The peritoneum and skin are then closed with sutures.
-
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as high-resolution ultrasound or bioluminescence imaging (if cells are engineered to express luciferase).
-
Treatment: Once tumors reach a palpable size or a predetermined volume, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered according to the desired schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: The primary endpoints for efficacy are typically tumor growth inhibition and overall survival. Tumor volume is measured regularly, and survival is monitored until a predefined endpoint is reached (e.g., tumor size limit, clinical signs of distress).
-
Histopathological Analysis: At the end of the study, tumors and major organs are collected for histopathological analysis to assess tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).
Experimental Workflow
The following diagram outlines the typical workflow for the preclinical validation of an anti-tumor compound like this compound.
Caption: Preclinical validation workflow for anti-tumor compounds.
Conclusion
This compound demonstrates promising anti-tumor activity against pancreatic cancer in preclinical models. Its efficacy, as indicated by in vitro cytotoxicity and in vivo survival benefit, positions it as a compelling candidate for further development. This guide provides a foundational comparison with other HDAC inhibitors, highlighting the need for standardized, head-to-head preclinical studies to definitively establish its therapeutic potential relative to existing and emerging treatments for pancreatic cancer. The detailed experimental protocols and pathway diagrams included herein are intended to facilitate such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of trichostatin a on viability and microRNA expression in human pancreatic cancer cell line BxPC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trichostatin A, an inhibitor of histone deacetylases, strongly suppresses growth of pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular determinants of the antitumor effects of trichostatin A in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular determinants of the antitumor effects of trichostatin A in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Romidepsin and tamoxifen cooperatively induce senescence of pancreatic cancer cells through downregulation of FOXM1 expression and induction of reactive oxygen species/lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AES-135's HDAC Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of AES-135 Against Established HDAC Inhibitors.
This guide provides a detailed cross-validation of the histone deacetylase (HDAC) inhibition profile of the novel compound this compound. Its performance is objectively compared against established HDAC inhibitors—Vorinostat, Panobinostat, and Belinostat—supported by quantitative biochemical data and detailed experimental methodologies.
Quantitative Inhibition Profile: A Comparative Overview
This compound is a hydroxamic acid-based inhibitor with potent activity against several HDAC isoforms.[1][2] Biochemical assays have demonstrated its nanomolar inhibitory activity against HDAC3, HDAC6, and HDAC11, with low micromolar activity against HDAC8.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected comparator compounds against various HDAC isoforms, providing a clear view of their respective potencies and selectivities.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC11 (nM) | Pan-HDAC IC50 (nM) |
| This compound | - | - | 654[3] | 190[3] | 1100[1] | 636[3] | - |
| Vorinostat (SAHA) | 10[4][5] | - | 20[4][5] | - | - | - | ~10[6][7] |
| Panobinostat (LBH589) | <13.2[8] | <13.2[8] | <13.2[8] | <13.2[8] | Mid-nM[8] | <13.2[8] | 5[6][9][10] |
| Belinostat (PXD101) | - | - | - | - | - | - | 27[11][12][13] |
Signaling Pathway and Experimental Workflow
To contextualize the mechanism of action and the methods used for profiling, the following diagrams illustrate the HDAC signaling pathway and a typical experimental workflow for assessing HDAC inhibition.
Caption: Mechanism of HDAC inhibition by this compound.
Caption: General workflow for an in vitro HDAC inhibition assay.
Experimental Protocols
The determination of IC50 values for HDAC inhibitors is typically performed using in vitro biochemical assays. The following is a generalized protocol based on commercially available colorimetric and fluorometric assay kits.[14][15][16]
Objective: To measure the dose-dependent inhibition of a specific purified human recombinant HDAC enzyme by a test compound (e.g., this compound) and determine its IC50 value.
Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC3, HDAC6)
-
Acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC for fluorometric assays)
-
Assay Buffer
-
Test Inhibitor (this compound) serially diluted in DMSO
-
Positive Control Inhibitor (e.g., Trichostatin A)
-
Developer Solution (containing a stop solution and, for fluorometric assays, a protease like trypsin)[17]
-
96-well microplates (black plates for fluorescence)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit instructions. Create a serial dilution of the test inhibitor (this compound) at various concentrations.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the acetylated substrate, and the purified HDAC enzyme to each well.
-
Inhibitor Addition: Add the serially diluted test inhibitor to the appropriate wells. Include wells for a "no inhibitor" control (vehicle, e.g., DMSO) and a "positive control" inhibitor.
-
Incubation: Mix the plate gently and incubate at 37°C for a specified period (e.g., 45-60 minutes) to allow the enzymatic deacetylation reaction to proceed.[16]
-
Reaction Termination and Signal Development: Add the developer solution to each well. This solution stops the HDAC reaction. For fluorometric assays, it contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.[17]
-
Signal Measurement: Read the plate using a microplate reader at the appropriate wavelength (e.g., 450 nm for colorimetric assays or Ex/Em 355/460 nm for fluorometric assays).[14][17]
-
Data Analysis:
-
Subtract the background reading (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity.
-
References
- 1. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Panobinostat | NVP-LBH589 | HDAC inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 15. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AES-135 and Romidepsin: Two Distinct Histone Deacetylase Inhibitors
In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed comparative analysis of two such inhibitors: AES-135, a novel hydroxamic acid-based inhibitor, and romidepsin, a clinically approved bicyclic peptide. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available preclinical and clinical data.
Executive Summary
Both this compound and romidepsin are potent inhibitors of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making them attractive therapeutic targets. While romidepsin is an established therapeutic agent, particularly for T-cell lymphomas, this compound is a newer entity with promising preclinical activity, notably in pancreatic cancer models. This guide will delve into their respective mechanisms of action, inhibitory profiles, and cellular effects, supported by experimental data.
Mechanism of Action
Histone deacetylase inhibitors exert their anti-cancer effects by preventing the removal of acetyl groups from histones and other non-histone proteins. This leads to the accumulation of acetylated proteins, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. The downstream consequences of HDAC inhibition include the induction of cell cycle arrest, apoptosis, and the modulation of various signaling pathways critical for cancer cell survival and proliferation.[1][2]
Romidepsin functions as a prodrug that is activated intracellularly.[3][4] Its active form contains a thiol group that chelates the zinc ion within the active site of class I HDACs, leading to their inhibition.[3] This selective inhibition of class I HDACs is a key feature of its mechanism.[5] The subsequent hyperacetylation of histones and non-histone proteins triggers a cascade of events, including the activation of apoptotic pathways and cell cycle arrest, particularly at the G2/M phase.[3][6]
This compound, a hydroxamic acid-based inhibitor, also targets the zinc-containing active site of HDACs. It has demonstrated potent inhibitory activity against several HDAC isoforms, including HDAC3, HDAC6, and HDAC11.[7][8] Its mechanism of action aligns with the general principles of HDAC inhibition, leading to cytotoxic effects in cancer cells.
Below is a generalized signaling pathway for HDAC inhibitors like this compound and romidepsin.
General signaling pathway of HDAC inhibitors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and romidepsin, focusing on their HDAC inhibitory activity and in vitro cytotoxicity.
Table 1: Comparative HDAC Inhibition Profile
| HDAC Isoform | This compound IC₅₀ (nM) | Romidepsin IC₅₀ (nM) |
| HDAC1 | Moderately active (>70% inhibition at 10 µM)[7] | 36[9][10] |
| HDAC2 | - | 47[9][10] |
| HDAC3 | 190 - 654[7][11] | - |
| HDAC4 | Not affected (<20% inhibition at 10 µM)[7] | 510[6][10] |
| HDAC6 | 190[7][11] | 1400 (1.4 µM)[6][10] |
| HDAC8 | 1100 (1.1 µM)[7][12] | - |
| HDAC10 | Moderately active (≥70% inhibition at 10 µM)[7] | - |
| HDAC11 | 636[7][11] | - |
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀)
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Romidepsin IC₅₀ (nM) |
| Pancreatic Cancer | |||
| Pa03C | Pancreatic Ductal Adenocarcinoma | 1-4[7] | - |
| Pa02C | Pancreatic Ductal Adenocarcinoma | 1-4[7] | - |
| Panc10.05 | Pancreatic Ductal Adenocarcinoma | 1-4[7] | - |
| KPC | Pancreatic Ductal Adenocarcinoma | 1.3[7] | - |
| Leukemia/Lymphoma | |||
| MV4-11 | Acute Myeloid Leukemia | 1.9[12] | - |
| MOLM-13 | Acute Myeloid Leukemia | 2.72[12] | - |
| K562 | Chronic Myeloid Leukemia | 15.0[12] | 8.36[9] |
| U-937 | Histiocytic Lymphoma | - | 5.92[9] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | - | 6.95[9] |
| Hut-78 | Cutaneous T-cell Lymphoma | - | 0.038 - 6.36[13] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | - | 0.44 - 3.87[13] |
| Solid Tumors | |||
| MDA-MB-231 | Breast Cancer | 2.1[12] | - |
| PC-3 | Prostate Cancer | 1.6[12] | - |
| Other | |||
| MRC-9 | Normal Lung Fibroblast | 19.2[12] | - |
From the available data, romidepsin exhibits potent, low nanomolar activity against T-cell lymphoma cell lines, consistent with its clinical approval for this indication. This compound demonstrates micromolar activity against a range of solid tumor and leukemia cell lines, with notable efficacy in pancreatic cancer models. A direct comparison of potency is challenging without head-to-head studies in the same cell lines under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of HDAC inhibitors.
HDAC Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
Test compounds (this compound, romidepsin) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the HDAC fluorometric substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer contains an HDAC inhibitor to stop the enzymatic reaction and a protease to cleave the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, romidepsin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC₅₀ value.
The following diagram illustrates a general experimental workflow for the evaluation of an HDAC inhibitor.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 5. An Introduction to developing assays for HDACs – openlabnotebooks.org [openlabnotebooks.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | HDAC | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of AES-135 in Pancreatic Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of AES-135, a novel histone deacetylase (HDAC) inhibitor, in pancreatic cancer. The performance of this compound is compared with standard-of-care chemotherapies and other investigational HDAC inhibitors for this malignancy. Experimental data and methodologies are presented to offer a comprehensive overview for research and drug development professionals.
Overview of this compound
This compound is a hydroxamic acid-based inhibitor of histone deacetylases (HDACs), with potent activity against HDAC3, HDAC6, and HDAC11. Preclinical studies have demonstrated its potential as a therapeutic agent for pancreatic ductal adenocarcinoma (PDAC), an aggressive cancer with limited treatment options. This compound has been shown to selectively target and kill patient-derived pancreatic cancer spheroids while sparing surrounding healthy cells and has demonstrated the ability to prolong survival in animal models of the disease.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound in comparison to standard-of-care treatments and other HDAC inhibitors investigated for pancreatic cancer.
Table 1: In Vitro Efficacy of this compound and Other HDAC Inhibitors
| Compound | Target HDACs | Cancer Cell Line | IC50 (µM) |
| This compound | HDAC3, HDAC6, HDAC11 | Pancreatic Cancer (Patient-Derived) | Not specified |
| MDA-MB-231 (Breast) | 2.1 | ||
| K562 (CML) | 15.0 | ||
| PC-3 (Prostate) | 1.6 | ||
| Vorinostat | Pan-HDAC | Pancreatic Cancer | Varies by cell line |
| Romidepsin | Class I HDACs | Pancreatic Cancer | Varies by cell line |
Table 2: In Vivo and Clinical Efficacy of this compound and Comparator Therapies in Pancreatic Cancer
| Treatment | Model/Patient Population | Primary Endpoint | Efficacy Results |
| This compound | Orthotopic Murine Model of Pancreatic Cancer | Median Survival | Significantly prolonged survival |
| FOLFIRINOX | Metastatic Pancreatic Cancer (Phase III Trial) | Median Overall Survival | 11.1 months[1][2] |
| Locally Advanced Pancreatic Cancer (Phase III Trial) | Median Progression-Free Survival | 9.7 months[3] | |
| Gemcitabine + nab-Paclitaxel | Metastatic Pancreatic Cancer (Phase III Trial) | Median Overall Survival | 8.5 - 8.7 months[4][5][6][7] |
| Adjuvant Setting (Phase III Trial) | 5-Year Overall Survival Rate | 38%[8] | |
| Vorinostat + Chemoradiation | Locally Advanced Pancreatic Cancer (Phase I Trial) | Median Overall Survival | 1.1 years[9] |
| Romidepsin + Gemcitabine | Advanced Solid Tumors (including Pancreatic) (Phase I Trial) | Objective Response | Stable disease observed in 5 pancreatic cancer patients[10] |
Experimental Protocols
This compound Preclinical Evaluation
A representative experimental workflow for the preclinical assessment of a novel compound like this compound is outlined below.
-
In Vitro Assays:
-
HDAC Inhibition Assay: Recombinant human HDAC enzymes are used to determine the inhibitory activity of the compound. The half-maximal inhibitory concentration (IC50) is calculated.
-
Cell Viability Assays: A panel of human cancer cell lines, including pancreatic cancer lines, are treated with increasing concentrations of the compound to determine the IC50 for cell growth inhibition. Assays such as the MTT or CellTiter-Glo assay are commonly used.
-
3D Spheroid Cultures: Patient-derived tumor spheroids are co-cultured with cancer-associated fibroblasts to mimic the tumor microenvironment. The selective cytotoxicity of the compound on cancer cells versus fibroblasts is assessed.
-
-
In Vivo Studies:
-
Pharmacokinetic Analysis: The compound is administered to mice (e.g., NSG mice) via intraperitoneal injection. Blood samples are collected at various time points to determine the pharmacokinetic profile, including Cmax, half-life, and bioavailability.
-
Orthotopic Mouse Model of Pancreatic Cancer: Human pancreatic cancer cells (e.g., KPC2) are implanted into the pancreas of immunocompromised mice. Once tumors are established, mice are treated with the compound or a vehicle control. Tumor growth is monitored, and overall survival is recorded.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the mechanism of action of HDAC inhibitors and a typical experimental workflow for their preclinical evaluation.
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: Preclinical evaluation workflow for an anticancer agent.
References
- 1. Encouraging Results of Phase III Clinical Trial of FOLFIRINOX Regimen in Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 2. Chemotherapy Regimen Extends Survival in Advanced Pancreatic Cancer Patients - NCI [cancer.gov]
- 3. onclive.com [onclive.com]
- 4. nab-Paclitaxel plus gemcitabine for metastatic pancreatic cancer: long-term survival from a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-drug combination, nab-paclitaxel and gemcitabine, improves survival in pancreatic cancer - ecancer [ecancer.org]
- 6. researchgate.net [researchgate.net]
- 7. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 8. onclive.com [onclive.com]
- 9. Phase I trial of vorinostat added to chemoradiation with capecitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison of Novel HDAC Inhibitors: AES-135 vs. Belinostat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed, data-driven comparison of a novel HDAC inhibitor, AES-135, and the FDA-approved drug, belinostat. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the distinct characteristics, preclinical and clinical profiles, and underlying mechanisms of these two agents.
At a Glance: Key Differences
| Feature | This compound | Belinostat |
| Development Stage | Preclinical | Clinically Approved |
| Primary Indication | Pancreatic Cancer (preclinical) | Relapsed or Refractory Peripheral T-Cell Lymphoma (PTCL) |
| HDAC Inhibition | Potent against HDAC3, 6, and 11 | Pan-HDAC inhibitor |
Mechanism of Action
Both this compound and belinostat function by inhibiting histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By blocking HDACs, these inhibitors lead to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]
Belinostat is characterized as a pan-HDAC inhibitor, meaning it broadly targets multiple HDAC enzymes.[3] In vitro studies have shown that belinostat inhibits the enzymatic activity of HDACs at nanomolar concentrations.[4] This broad activity leads to the accumulation of acetylated histones and other proteins, ultimately inducing cell cycle arrest and/or apoptosis in transformed cells.[4]
This compound, on the other hand, has been shown in preclinical studies to have a more selective profile, with potent inhibitory activity against HDAC3, HDAC6, and HDAC11, with IC50 values in the nanomolar range (190-1100 nM).[5][6] It also demonstrates moderate inhibition of HDACs 1 and 10. This selective inhibition profile may offer a different therapeutic window and safety profile compared to pan-HDAC inhibitors.
Preclinical and Clinical Performance
Direct head-to-head clinical trials comparing this compound and belinostat have not been conducted. The following data is a summary of findings from independent studies.
HDAC Inhibition Profile
| HDAC Isoform | This compound (IC50) | Belinostat |
| HDAC1 | Moderately Inhibited | Inhibited |
| HDAC3 | 654 nM[6] | Inhibited |
| HDAC4 | Not Affected | Inhibited |
| HDAC6 | 190 nM[6] | Inhibited |
| HDAC8 | 1.10 µM | Inhibited |
| HDAC10 | Moderately Inhibited | Inhibited |
| HDAC11 | 636 nM[6] | Inhibited |
In Vitro Cytotoxicity
| Cell Line (Cancer Type) | This compound (IC50) | Belinostat (IC50) |
| PC-3 (Prostate) | 1.6 µM[5] | < 1.0 µM[7] |
| K562 (Leukemia) | 15.0 µM[5] | Not Reported |
| MDA-MB-231 (Breast) | 2.1 µM[5] | Not Reported |
| Pancreatic Cancer Cells (Patient-derived) | 1-4 µM | Not Reported |
| NCCIT-R (Cisplatin-Resistant Testicular Germ Cell Tumor) | Not Reported | Low nanomolar range[8] |
| 5637 (Bladder) | Not Reported | 1.0-10.0 µM[9] |
In Vivo Efficacy
| Model | This compound | Belinostat |
| Orthotopic Mouse Model of Pancreatic Cancer | Significantly increased survival (median survival of 36.5 days vs. 29.5 days for vehicle).[10] | Not Reported |
| Orthotopic Prostate Cancer Tumor Model | Not Reported | Inhibited tumor growth by up to 43% and prevented lung metastases.[7] |
| Transgenic Mouse Model of Superficial Bladder Cancer | Not Reported | Reduced bladder weight and hematuria.[9] |
Clinical Efficacy (Belinostat)
In a pivotal Phase II study (BELIEF trial) in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL), belinostat demonstrated significant clinical activity.[8]
| Parameter | Result |
| Overall Response Rate (ORR) | 25.8%[8] |
| Complete Response (CR) | 10.8%[8] |
| Partial Response (PR) | 15%[8] |
| Median Duration of Response (DoR) | 13.6 months[8] |
| Median Progression-Free Survival (PFS) | 1.6 months[8] |
| Median Overall Survival (OS) | 7.9 months[8] |
Safety Profile (Belinostat - Most Common Adverse Events)
The most common adverse events (AEs) observed in the BELIEF trial for belinostat were generally manageable.[8]
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Nausea | >25%[11] | Not Specified |
| Vomiting | >25%[11] | Not Specified |
| Fatigue | >25%[11] | 6.2%[8] |
| Pyrexia (Fever) | >25%[11] | Not Specified |
| Anemia | >25%[11] | 10.8%[8] |
| Thrombocytopenia | Not Specified | 7%[8] |
| Neutropenia | Not Specified | 6.2%[8] |
| Dyspnea | Not Specified | 6.2%[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of HDAC inhibitors like this compound and belinostat.
HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of specific HDAC isoforms.
Principle: A fluorogenic substrate is incubated with a purified recombinant HDAC enzyme in the presence of the test compound. HDAC activity removes an acetyl group, allowing a developer enzyme to cleave the substrate and release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity.[12]
General Protocol:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the purified HDAC enzyme, the assay buffer, and the test compound.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and add the developer solution.
-
Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the half-maximal inhibitory concentration (IC50) value.[12]
Cell Viability Assay (MTT/MTS)
These colorimetric assays are used to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[13]
Orthotopic Pancreatic Cancer Mouse Model
This in vivo model is used to evaluate the efficacy of a therapeutic agent in a setting that more closely mimics human disease.
Principle: Human pancreatic cancer cells are surgically implanted into the pancreas of an immunodeficient mouse. Tumor growth and metastasis can be monitored, and the effect of drug treatment on survival can be assessed.[14]
General Protocol:
-
Culture human pancreatic cancer cells.
-
Under anesthesia, make an abdominal incision in the mouse to expose the pancreas.
-
Inject a suspension of cancer cells into the tail of the pancreas.
-
Suture the incision and monitor the animal for recovery.
-
Administer the test compound (e.g., this compound) or vehicle control according to the dosing schedule.
-
Monitor tumor growth (e.g., via imaging) and the overall health of the mice.
-
Record survival data and perform histological analysis of tumors upon study completion.[15][16]
Conclusion
Belinostat is an established pan-HDAC inhibitor with proven clinical efficacy in relapsed or refractory PTCL. Its broad activity against multiple HDAC isoforms provides a strong rationale for its use in this and potentially other hematological malignancies. This compound is a promising novel HDAC inhibitor with a more selective profile, demonstrating potent preclinical activity in pancreatic cancer models. Its distinct HDAC inhibition spectrum may translate to a differentiated efficacy and safety profile.
Further preclinical studies are warranted to explore the full potential of this compound in various cancer types and in combination with other therapies. Ultimately, clinical trials will be necessary to determine the therapeutic value of this compound in patients. This guide serves as a foundational resource for researchers to understand the current landscape of these two HDAC inhibitors and to inform future research and development efforts in the field of epigenetic cancer therapy.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | HDAC | TargetMol [targetmol.com]
- 7. Activity of the histone deacetylase inhibitor belinostat (PXD101) in preclinical models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitor belinostat (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 11. bipublication.com [bipublication.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Fluorescent Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. In Vivo Serial Selection of Human Pancreatic Cancer in Orthotopic Mouse Models Produces High Metastatic Variants Irrespective of Kras Status - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Mebeverine (135mg) Experimental Results in Irritable Bowel Syndrome
An Objective Analysis for Researchers and Drug Development Professionals
Disclaimer: The initial search for "AES-135" did not yield a specific therapeutic agent. It is likely a misnomer, potentially referring to a study acronym or a product name. This guide focuses on Mebeverine 135mg, a widely studied antispasmodic for Irritable Bowel Syndrome (IBS), which aligns with the probable intent of the query.
This guide provides a comprehensive comparison of the experimental results for Mebeverine (135mg) in the treatment of Irritable Bowel Syndrome (IBS). It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of its performance against a placebo and other therapeutic alternatives, supported by experimental data from clinical trials.
Data Presentation: Quantitative Comparison of Mebeverine Efficacy and Safety
The following tables summarize the quantitative data from systematic reviews and meta-analyses of randomized controlled trials (RCTs) investigating the efficacy and safety of Mebeverine for IBS.
Table 1: Efficacy of Mebeverine vs. Placebo in IBS
| Outcome Measure | Mebeverine Group | Placebo Group | Pooled Relative Risk (RR) | 95% Confidence Interval (CI) | P-value | Citation |
| Clinical Improvement | Varies across studies | Varies across studies | 1.13 | 0.59 - 2.16 | 0.7056 | [1] |
| Relief of Abdominal Pain | Varies across studies | Varies across studies | 1.33 | 0.92 - 1.93 | 0.129 | [1] |
Note: A Relative Risk greater than 1 suggests a higher probability of the outcome in the Mebeverine group compared to the placebo group. However, the wide confidence intervals and p-values greater than 0.05 indicate that these findings are not statistically significant.
Table 2: Comparison of Mebeverine 135mg vs. Mebeverine 200mg SR
| Outcome Measure | Mebeverine 135mg (tid) | Mebeverine 200mg SR (bid) | Pooled Relative Risk (RR) | 95% Confidence Interval (CI) | P-value | Citation |
| Clinical/Global Improvement | Varies across studies | Varies across studies | 1.12 | 0.96 - 1.3 | 0.168 | [1] |
| Relief of Abdominal Pain | Varies across studies | Varies across studies | 1.08 | 0.87 - 1.34 | 0.463 | [1] |
Note: "tid" refers to three times a day; "bid" refers to twice a day. The results suggest that the 200mg sustained-release (SR) formulation taken twice daily is therapeutically equivalent to the 135mg formulation taken three times daily.[1]
Table 3: Safety Profile of Mebeverine - Adverse Events
| Adverse Event | Mebeverine Group | Placebo Group | Notes | Citation |
| Overall Incidence | Not significantly different from placebo | Varies across studies | Mebeverine is generally well-tolerated. | [1][2] |
| Specific Side Effects | Rare, may include skin rash, urticaria, angioedema | Not applicable | Systemic anticholinergic side effects (e.g., dry mouth, blurred vision) are typically absent.[1] | [2] |
Experimental Protocols
Reproducibility of experimental results is contingent on detailed and consistent methodologies. Below is a generalized protocol for a randomized, double-blind, placebo-controlled clinical trial of Mebeverine in IBS, based on common elements from published studies.
A Representative Clinical Trial Protocol for Mebeverine in IBS
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Selection:
-
Inclusion Criteria: Adult patients (18-65 years) diagnosed with IBS according to the ROME IV criteria. Participants must provide written informed consent.
-
Exclusion Criteria: Presence of organic gastrointestinal diseases (e.g., inflammatory bowel disease, celiac disease), previous abdominal surgery that could interfere with the study, pregnancy or breastfeeding, and known hypersensitivity to Mebeverine.
-
-
Intervention:
-
Treatment Group: Mebeverine hydrochloride 135mg tablets, administered orally three times a day, 20 minutes before meals.
-
Control Group: Identical-looking placebo tablets, administered on the same schedule.
-
Treatment Duration: Typically 8 to 12 weeks.
-
-
Randomization and Blinding: Participants are randomly assigned to either the treatment or placebo group. Both the participants and the investigators are blinded to the treatment allocation.
-
Outcome Measures:
-
Primary Endpoint: The proportion of patients experiencing a clinically significant reduction in abdominal pain intensity and frequency. This is often defined as a 30% or 50% decrease from baseline on a validated pain scale (e.g., a 10-point numerical rating scale).
-
Secondary Endpoints:
-
Global assessment of symptom relief by the patient.
-
Changes in stool consistency (measured by the Bristol Stool Form Scale).
-
Changes in the frequency of bowel movements.
-
Assessment of bloating and other IBS-related symptoms.
-
Quality of life assessment using a validated questionnaire (e.g., IBS-QOL).
-
Incidence and severity of adverse events.
-
-
-
Data Collection: Symptom diaries are completed daily by the participants. Assessments are conducted at baseline and at regular intervals throughout the study (e.g., weeks 4, 8, and 12).
-
Statistical Analysis: An intention-to-treat (ITT) analysis is typically performed. The primary endpoint is analyzed using appropriate statistical tests, such as the chi-squared test or logistic regression.
Mandatory Visualizations
Mechanism of Action of Mebeverine
The following diagram illustrates the proposed signaling pathway for Mebeverine's action on gastrointestinal smooth muscle cells.
Caption: Proposed mechanism of action of Mebeverine on smooth muscle cells.
Experimental Workflow for a Mebeverine Clinical Trial
The diagram below outlines the typical workflow for a clinical trial evaluating the efficacy of Mebeverine in IBS patients.
Caption: Generalized workflow of a randomized controlled trial for Mebeverine.
References
Safety Operating Guide
Navigating Chemical Disposal: A Guide for Laboratory Professionals
A definitive disposal protocol for a substance labeled "AES-135" cannot be established without a specific chemical name, CAS number, or manufacturer's Safety Data Sheet (SDS). The designation "this compound" does not correspond to a recognized chemical name and is likely a product-specific identifier.
This guide provides a comprehensive framework for the safe and compliant disposal of any laboratory chemical, with a focus on the procedural steps to take when the identity of a substance is not immediately clear. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Identification Protocol
When faced with a substance requiring disposal, particularly one with an ambiguous label like "this compound," the primary steps involve information gathering and safety assurance.
-
Locate the Safety Data Sheet (SDS): The SDS is the most critical document for determining proper handling and disposal procedures.[1][2][3][4] Search for the SDS using any available information, such as the full product name on the original container, the manufacturer, or any associated product code.
-
Consult Section 13 of the SDS: This section, titled "Disposal considerations," will provide specific guidance on appropriate disposal methods, including whether the chemical can be treated as regular waste, requires specialized disposal, or can be recycled.[1][5]
-
In Case of an Unknown Chemical: If the SDS cannot be located, the substance must be treated as hazardous waste until its identity can be confirmed.[6][7][8] Federal and state regulations prohibit the transportation or disposal of unidentified hazardous waste.[6][7] Label the container "Hazardous Waste Pending Analysis" and consult your institution's Environmental Health and Safety (EHS) department.[6]
General Chemical Waste Disposal Procedures
Once a chemical is identified as waste, it must be handled according to established laboratory safety protocols. The following steps provide a general workflow for compliant chemical waste management.
Waste Collection and Labeling
Proper containment and labeling are the foundation of safe chemical disposal.
-
Container Compatibility: Always use a container that is chemically compatible with the waste being stored.[9][10] The container must be in good condition with a secure, leak-proof lid.[9][10][11]
-
Labeling Requirements: As soon as waste is added to a container, it must be labeled.[10][12] The label should be durable, clearly visible, and written in English.[13] At a minimum, a hazardous waste label must include:
-
The full chemical name(s) of the contents (no abbreviations or formulas).[6][7][8]
-
The approximate percentages of each component if it is a mixture.[9][14]
-
A clear indication of the associated hazards (e.g., flammable, corrosive, toxic).[9][15]
-
The date when the container was first used for waste accumulation.[10][15]
Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][11][16]
-
Incompatible Chemicals: Never mix incompatible wastes.[9] Store different hazard classes of waste separately, using physical barriers or secondary containment.[11][16]
-
Storage Location: Waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[9] This area should be inspected weekly for leaks or deteriorating containers.[9][11]
-
Secondary Containment: Use secondary containment, such as a tray or tub, for all liquid hazardous waste to contain any potential spills.[10][16]
The following table summarizes common chemical waste categories and their general disposal considerations.
| Waste Category | Examples | Disposal Considerations |
| Halogenated Solvents | Dichloromethane, Chloroform, Perchloroethylene | Collect in a dedicated, labeled container. Do not mix with non-halogenated solvents, as disposal costs are typically higher. |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane, Toluene | Collect in a dedicated, labeled container. Keep separate from halogenated solvents. |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | Store in a corrosion-resistant container. Segregate from bases and reactive metals. Neutralization may be permissible for small quantities if allowed by institutional policy.[17] |
| Corrosive Waste (Bases) | Sodium Hydroxide, Potassium Hydroxide | Store in a corrosion-resistant container. Segregate from acids. Neutralization may be permissible for small quantities if allowed by institutional policy.[17] |
| Heavy Metal Waste | Solutions containing lead, mercury, chromium | Must be collected as hazardous waste. Do not dispose of down the drain. |
| Reactive Waste | Sodium metal, Peroxide-forming chemicals | Requires special handling. Store away from water and other incompatible materials. Contact EHS for specific disposal instructions.[18] |
| Toxic/Poisonous Waste | Cyanides, Phenol, Formaldehyde | Collect as hazardous waste. Ensure the container is tightly sealed and clearly labeled with the "Toxic" hazard symbol. |
Experimental Protocols
Protocol for Identification of an Unknown Chemical for Disposal
This protocol outlines a systematic approach to identifying an unknown chemical for the purpose of safe disposal. It emphasizes non-invasive investigation and consultation with safety professionals. Do not proceed with chemical tests without direct guidance from your institution's EHS department.
Objective: To gather sufficient information about an unknown chemical to allow for its safe and compliant disposal.
Methodology:
-
Information Gathering (Non-Invasive):
-
Consult with all laboratory personnel who may have used the area where the chemical was found.[6][7][8][19] Someone may recognize the container or recall its contents.
-
Review laboratory notebooks and chemical inventories corresponding to the time the substance may have been generated.
-
Examine the container for any faded or partially obscured labels, manufacturer markings, or other identifying features.
-
-
Preliminary Hazard Assessment (with EHS Consultation):
-
EHS Analysis and Disposal:
-
Contact your institution's EHS department with all gathered information.[6][8]
-
EHS will provide guidance on the next steps, which may include on-site testing or sending a sample to a certified laboratory for analysis. The cost of such analysis can be significant.[7]
-
Follow all instructions from EHS for the final packaging, labeling, and removal of the unknown waste.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the chemical disposal process.
Caption: Decision workflow for proper chemical disposal.
Caption: Segregation of common laboratory waste streams.
References
- 1. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 2. guardianchem.com [guardianchem.com]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. How to Read an SDS: A Simple Guide for Safer Workplaces | US [sdsmanager.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. esd.uga.edu [esd.uga.edu]
- 7. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 8. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 16. vumc.org [vumc.org]
- 17. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. mainelabpack.com [mainelabpack.com]
Navigating the Handling of AES-135: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, AES-135, presents a promising avenue for cancer therapeutics, particularly in pancreatic cancer models.[1][2][3][4] This guide provides essential safety, handling, and disposal information to ensure the safe and effective use of this potent research compound.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles known data and outlines best practices for handling based on its chemical class and available research. All personnel should supplement this guidance with their institution's standard safety protocols.
Immediate Safety and Handling
This compound is a potent, biologically active compound intended for research use only and should not be used in humans or animals outside of approved protocols.[5][6] As with any novel chemical of this nature, it should be handled with care in a controlled laboratory environment.
Personal Protective Equipment (PPE):
Due to the lack of specific toxicity data, a cautious approach to PPE is warranted. The following should be considered the minimum requirement when handling this compound in solid or solution form:
| PPE Category | Recommendation |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Double gloving is recommended. |
| Body Protection | A fully buttoned lab coat. |
| Respiratory | When handling the solid compound or preparing solutions, a fume hood should be used to avoid inhalation. |
Engineering Controls:
-
All work with solid this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood.
-
A designated area for the handling of this compound should be established to prevent cross-contamination.
First Aid Measures:
In the absence of a specific SDS, the following general first aid procedures for potent research compounds should be followed:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Operational and Disposal Plans
Storage:
-
This compound powder should be stored at -20°C for long-term stability (months to years).[6]
-
For short-term storage (days to weeks), it can be kept at 0-4°C.[6]
-
Solutions of this compound in solvents like DMSO should be stored at -80°C for up to one year.[7]
-
Protect from light and moisture.
Spill Management:
-
Small spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Large spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
Disposal:
-
All waste containing this compound (solid, solutions, contaminated labware) must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in regular trash.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target | IC50 (nM) |
| HDAC3 | 654[7] |
| HDAC6 | 190[7] |
| HDAC8 | 1100[7] |
| HDAC11 | 636[7] |
Data from in vitro biochemical assays.
Cell-Based Activity: IC50 Values Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BT143 | Glioblastoma | 2.3[5] |
| BT189 | Glioblastoma | 1.4[5] |
| D425 | Medulloblastoma | 0.27[5] |
| D458 | Medulloblastoma | 0.94[5] |
| MV4-11 | Acute Myeloid Leukemia | 1.9[5] |
| MOLM-13 | Acute Myeloid Leukemia | 2.72[5] |
| MDA-MB-231 | Breast Cancer | 2.1[5] |
| K562 | Chronic Myeloid Leukemia | 15.0[5] |
| PC-3 | Prostate Cancer | 1.6[5] |
Pharmacokinetic Properties in Mice
| Parameter | Value |
| Dose | 20 mg/kg (intraperitoneal) |
| Cmax | 7452 ng/mL (10.74 µM)[5] |
| Time to Cmax | 30 minutes[5] |
| In vivo half-life | 5.0 hours[5] |
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found in the primary literature, specifically in "Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer" in the Journal of Medicinal Chemistry.[1] Key experimental methodologies are outlined below.
Preparation of Stock Solutions:
-
This compound is soluble in DMSO at a concentration of 100 mg/mL (144.16 mM).[7] Sonication may be required to fully dissolve the compound.[7]
-
For cell culture experiments, further dilutions should be made in the appropriate cell culture medium.
-
For in vivo studies in mice, a formulation of Cremophor EL/EtOH (1:1, 4% final volume) in sterile saline has been used.[1]
Western Blotting for Target Engagement:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline.
-
Incubate with primary antibodies against acetylated histones or other relevant proteins overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect chemiluminescence using a suitable imaging system.
In Vivo Efficacy Studies in an Orthotopic Mouse Model of Pancreatic Cancer:
-
C57Bl/6 mice are implanted with KPC2 pancreatic cancer cells.
-
Treatment with this compound (e.g., 50 mg/kg via intraperitoneal injection, 5 days a week) or vehicle control is initiated.[5]
-
Mice are monitored for tumor growth and overall health.
-
Survival is recorded, and the data is analyzed to determine the efficacy of this compound.
Visualizing the Role of this compound
The following diagrams illustrate the mechanism of action of HDAC inhibitors and a general workflow for in vivo studies.
References
- 1. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | HDAC | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
